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  • Product: (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
  • CAS: 2167492-61-5

Core Science & Biosynthesis

Foundational

Crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

An In-depth Technical Guide to the Crystal Structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. While a published crystal structure for this specific compound is not publicly available as of the writing of this guide, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By synthesizing established protocols for related sulfonamides and dioxane-containing compounds, this guide offers a predictive and instructional framework for researchers seeking to elucidate its three-dimensional structure. Such structural insights are paramount for understanding its physicochemical properties, potential biological activity, and for guiding rational drug design efforts.

Introduction: The Significance of Structural Elucidation

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a molecule of interest due to the convergence of two key functional groups: the sulfonamide moiety, a well-established pharmacophore in a multitude of therapeutic agents, and the 1,4-dioxane ring, a heterocyclic system that can influence solubility, metabolic stability, and receptor binding. The precise three-dimensional arrangement of atoms within a crystal of this compound dictates its solid-state properties, including stability, solubility, and dissolution rate. Furthermore, the molecular conformation and potential intermolecular interactions observed in the crystal lattice can provide invaluable insights into its behavior in a biological context.

This guide is structured to walk the researcher through the entire process of crystal structure determination, from chemical synthesis to the final analysis and interpretation of the crystallographic data.

Synthesis and Characterization

The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide can be approached through the reaction of its corresponding sulfonyl chloride with ammonia. The precursor, (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride, is a known compound.

Synthetic Protocol

Objective: To synthesize (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide from (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride.

Materials:

  • (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride

  • Ammonia solution (e.g., 28% in water or 0.5 M in dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of the ammonia solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group, the methylene protons of the dioxane ring, the methylene protons adjacent to the sulfonamide, and the NH₂ protons of the sulfonamide group. The integration of these signals should be consistent with the molecular structure.[1][2]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the methyl carbon, the carbons of the dioxane ring, and the methylene carbon attached to the sulfur atom.
FTIR Characteristic absorption bands for the N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1150 cm⁻¹), and C-O-C stretching of the dioxane ring.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₆H₁₃NO₄S.[3]

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.

General Considerations

The choice of solvent is crucial for successful crystallization. A systematic screening of solvents with varying polarities is recommended. The ideal solvent should dissolve the compound when heated but lead to supersaturation and crystal growth upon slow cooling.

Recommended Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a cover slip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction

Data Collection Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.

Xray_Workflow cluster_preparation Crystal Preparation cluster_diffractometer Data Collection cluster_processing Data Processing Crystal Select High-Quality Crystal Mount Mount on Goniometer Head Crystal->Mount Center Center Crystal in X-ray Beam Mount->Center Screen Screen for Diffraction Quality Center->Screen Collect Collect Full Diffraction Data Screen->Collect Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale and Merge Data Integrate->Scale

Workflow for X-ray Diffraction Data Collection.
Experimental Protocol
  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is centered in the X-ray beam.

  • Initial diffraction images are collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • The collected raw data is processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.

Structure Solution and Refinement

The Process of Structure Determination

Structure_Solution Data Processed Diffraction Data Solve Solve Phase Problem (e.g., Direct Methods) Data->Solve Initial_Model Initial Atomic Model Solve->Initial_Model Refine Refine Model against Data (Least-Squares) Initial_Model->Refine Refine->Initial_Model Difference_Map Calculate Difference Fourier Map Refine->Difference_Map Complete_Model Complete the Model (Add H-atoms, etc.) Difference_Map->Complete_Model Final_Refinement Final Refinement Cycles Complete_Model->Final_Refinement Validation Validate Final Structure Final_Refinement->Validation

Iterative Process of Crystal Structure Solution and Refinement.
  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Model Completion: Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Final Refinement: The final cycles of refinement are performed until the model converges.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Analysis of the Crystal Structure

A thorough analysis of the crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide would involve examining the following features:

Molecular Conformation
  • 1,4-Dioxane Ring Conformation: The 1,4-dioxane ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring.

  • Torsion Angles: The torsion angles around the C-S and S-N bonds will define the orientation of the sulfonamide group relative to the dioxane ring.

Intermolecular Interactions

The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is highly probable that the crystal packing will be dominated by hydrogen bonding.

  • Hydrogen Bonds: Expect to observe N-H···O=S hydrogen bonds, which are common in the crystal structures of sulfonamides. These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks.[4]

  • Other Interactions: Weaker C-H···O interactions may also play a role in stabilizing the crystal packing.

Predicted Crystallographic Data Table

Based on analyses of similar small molecules, a hypothetical set of crystallographic data is presented below.

Parameter Predicted Value
Chemical Formula C₆H₁₃NO₄S
Formula Weight 195.24
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁ (common for chiral molecules)
Temperature 100 K
Wavelength 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα)
Density (calculated) 1.3-1.5 g/cm³
R-factor < 0.05 for a well-refined structure
Goodness-of-fit (GOF) ~1.0

Conclusion

The determination of the crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is an essential step in its characterization. This guide has outlined a comprehensive and robust workflow, from synthesis to final structural analysis. The insights gained from the three-dimensional structure will be invaluable for researchers in medicinal chemistry and materials science, providing a solid foundation for understanding its properties and for the design of new molecules with enhanced functions.

References

  • PubChem. Methanesulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O)... [Link]

  • Google Patents. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
  • PubChemLite. (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride. [Link]

  • NextSDS. (2-methyl-1,4-dioxan-2-yl)methanamine — Chemical Substance Information. [Link]

  • PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • IUCr. Crystal structure of (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]. [Link]

  • PubChem. 1,4-Dioxan-2-ylmethanamine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. [Link]

Sources

Exploratory

The Strategic Application of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide in Modern Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: Escaping Flatland The contemporary paradigm of drug discovery demands a de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Escaping Flatland

The contemporary paradigm of drug discovery demands a departure from flat, sp²-hybridized aromatic rings in favor of sp³-rich, three-dimensional scaffolds. This shift—often referred to as "escaping flatland"—correlates strongly with improved clinical success rates due to enhanced solubility, reduced off-target toxicity, and superior metabolic stability.

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5) represents a highly specialized, bifunctional building block engineered for this exact purpose[1]. By fusing a sterically hindered 1,4-dioxane core with a versatile methanesulfonamide moiety, this molecule serves as an elite fragment for lead optimization. This technical guide details the physicochemical rationale, synthetic utility, and validated protocols for incorporating this building block into advanced active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

To deploy a building block effectively, one must understand the causality behind its structural features. The architecture of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a masterclass in multidimensional property optimization.

Quantitative Data Summary

The following table summarizes the core physical and topological properties of the compound, providing the quantitative baseline required for computational docking and pharmacokinetic (PK) modeling[2].

PropertyValueImplication for Drug Design
CAS Number 2167492-61-5Unique identifier for procurement and registry[1].
Molecular Formula C₆H₁₃NO₄SHighly saturated, low molecular weight fragment.
Molecular Weight 195.24 g/mol High ligand efficiency (LE) potential; leaves ample room for target elaboration[2].
Fraction sp³ (Fsp³) 1.0 (6/6 carbons)Maximizes 3D complexity; correlates with higher clinical phase transition rates.
H-Bond Donors 1Optimal for specific target engagement without excessive desolvation penalties.
H-Bond Acceptors 4Enhances aqueous solubility via interaction with solvent networks.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Mechanistic Rationale of the Scaffold

Every atom in this scaffold serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The 2-Methyl Substitution (Metabolic Shielding): Unsubstituted 1,4-dioxanes are highly susceptible to cytochrome P450-mediated oxidative metabolism at the carbon adjacent to the oxygen atoms. By installing a fully substituted quaternary center (the 2-methyl group), we introduce severe steric hindrance and eliminate the abstractable alpha-proton, thereby shutting down this primary metabolic liability[3].

  • The 1,4-Dioxane Ring (Solubility & Dipole): The dioxane ring acts as a rigid, polar spacer. It drastically improves aqueous solubility compared to carbocyclic analogs (like cyclohexane) while maintaining a defined dipole moment that can be exploited for favorable multipolar interactions within a protein binding pocket[3].

  • The Methanesulfonamide Group (Bioisosterism): Methanesulfonamides are premier bioisosteres for carboxylic acids and amides. They offer a distinct vector for hydrogen bonding while maintaining a lower pKa (~10) than standard aliphatic amines. This allows them to act as both H-bond donors and acceptors without introducing the high basicity that often leads to hERG channel toxicity or poor passive membrane permeability[4].

M Core (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide Prop1 2-Methyl Substitution Core->Prop1 Prop2 1,4-Dioxane Ring Core->Prop2 Prop3 Methanesulfonamide Core->Prop3 Out1 Blocks CYP450 Oxidation Increases Fsp3 Prop1->Out1 Out2 Improves Aqueous Solubility Alters Dipole Moment Prop2->Out2 Out3 Strong H-Bond Donor/Acceptor Bioisostere for Carboxylic Acids Prop3->Out3

Caption: Structural rationale and physicochemical benefits of the building block.

Synthetic Utility: Palladium-Catalyzed N-Arylation

The primary synthetic application of this building block is its attachment to larger aryl or heteroaryl scaffolds via the sulfonamide nitrogen. However, sulfonamides are significantly less nucleophilic than standard alkylamines, making traditional SNAr (nucleophilic aromatic substitution) reactions inefficient.

To overcome this, we utilize Buchwald-Hartwig Cross-Coupling . The choice of catalyst and ligand is the critical failure point in this reaction. As demonstrated in the synthesis of FDA-approved sulfonamide-containing drugs like Defactinib, specialized ligands are required to force the reductive elimination of the bulky sulfonamide[5].

Causality in Reaction Design
  • Ligand Choice (Xantphos): We specifically select Xantphos. Its exceptionally wide bite angle (~111°) forces the palladium center into a geometry that accelerates the otherwise sluggish reductive elimination step, preventing the catalyst from stalling at the intermediate stage.

  • Base Choice (Cs₂CO₃): Cesium carbonate is chosen because it is basic enough to deprotonate the sulfonamide (pKa ~10) to form the active nucleophile, but not so harsh that it causes ring-opening or degradation of the dioxane core[4].

G Pd_cat Pd(0) Catalyst Active Species Ox_Add Oxidative Addition (Aryl Halide) Pd_cat->Ox_Add Ar-X Amine_Coord Sulfonamide Coordination & Deprotonation Ox_Add->Amine_Coord Base, Sulfonamide Red_Elim Reductive Elimination (Product Release) Amine_Coord->Red_Elim Transmetalation Red_Elim->Pd_cat Pd(0) Regeneration Product N-Aryl Sulfonamide Derivative Red_Elim->Product Formation

Caption: Catalytic cycle for Pd-catalyzed N-arylation of the sulfonamide using Xantphos.

Experimental Protocol: Self-Validating N-Arylation Workflow

This protocol is designed as a self-validating system . Every critical step includes an in-process control (IPC) to ensure the reaction is proceeding via the intended mechanistic pathway, minimizing wasted time on failed couplings.

Reagents & Equipment Preparation
  • Substrates: (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (1.2 equiv), Aryl Bromide (1.0 equiv).

  • Catalytic System: Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv).

  • Base: Cs₂CO₃ (2.0 equiv, freshly dried under vacuum at 120 °C).

  • Solvent: Anhydrous 1,4-Dioxane (degassed via argon sparging for 15 minutes).

Step-by-Step Methodology

Step 1: Inert Atmosphere Assembly

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the Aryl Bromide, (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Causality: Assembling all solids before solvent addition prevents localized concentration gradients that can precipitate inactive palladium black.

Step 2: Degassing and Initiation

  • Evacuate the tube and backfill with Argon (repeat 3x).

  • Add the degassed anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat to 100 °C in a pre-heated oil bath with vigorous stirring.

Step 3: In-Process Validation (IPC)

  • Timepoint 2 Hours: Withdraw a 10 µL aliquot via micro-syringe. Dilute in 1 mL Acetonitrile.

  • Validation Check: Run LC-MS. You must observe the disappearance of the Aryl Bromide mass and the appearance of the product mass [M+H]+.

  • Troubleshooting: If a mass corresponding to [M+H + Aryl]+ (bis-arylation) is observed, the reaction temperature is too high, or the base is too concentrated. Reduce heat to 85 °C immediately.

Step 4: Quenching and Workup

  • Once LC-MS confirms >95% conversion (typically 8–12 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite.

  • Causality: The Celite pad traps the nanoparticulate palladium (Pd black) and insoluble inorganic cesium salts, preventing emulsion formation during the subsequent aqueous extraction.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Check: The final product should be visualized on TLC using a KMnO₄ stain (the dioxane ring will slowly oxidize and appear as a yellow spot on a purple background).

References

  • Enamine / AS-1. "88-3859-48 Enamine 化合物 100mg CAS No:2167492-61-5 EN300". AS-1 Co. Ltd.[Link]

  • AA Blocks. "Product Index - AA Blocks: CAS No.: 2167492-61-5". AA Blocks Catalog.[Link]

  • ACS Publications. "Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction." Journal of Medicinal Chemistry.[Link]

  • ACS Publications. "From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist." Journal of Medicinal Chemistry.[Link]

  • National Institutes of Health (NIH). "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Analytical Methods for the Quantification of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Executive Summary & Scientific Rationale (2-Methyl-1,4-dioxan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Executive Summary & Scientific Rationale

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5) is a highly specialized building block increasingly utilized in medicinal chemistry to introduce functionalized dioxane-sulfonamide moieties into drug candidates[1]. Accurate quantification of this compound is critical across the drug development lifecycle, from bulk purity assessment in synthetic scale-up to trace-level bioanalysis in pharmacokinetic studies.

The Analytical Challenge: The molecule presents two distinct analytical challenges. First, the lack of extended π -conjugation across the 1,4-dioxane ring and the methanesulfonamide group results in poor UV absorptivity, complicating standard HPLC-UV analysis[2]. Second, the high polarity of the sulfonamide group can lead to poor retention on standard reversed-phase columns if the mobile phase pH is not carefully controlled.

Methodological Causality: To address these challenges, this application note details a dual-modality approach:

  • LC-MS/MS (ESI-) for Trace Analysis: Methanesulfonamides exhibit excellent ionization efficiency in negative electrospray ionization (ESI-) mode due to the readily deprotonated acidic sulfonamide proton[2][3]. By utilizing a neutral-to-slightly-acidic ammonium acetate buffer, we maximize the [M−H]− yield while maintaining sharp chromatographic peak shapes[4].

  • HPLC-UV for Bulk Purity: For high-concentration QA/QC environments where MS is impractical, we deploy a low-wavelength (210 nm) UV method. Phosphoric acid is selected as the mobile phase modifier due to its superior UV transparency at 210 nm compared to formate or acetate buffers, eliminating baseline drift during gradient elution.

Table 1: Physicochemical Profile
ParameterValue
Target Analyte (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
CAS Registry Number 2167492-61-5
Molecular Formula C 6​ H 13​ NO 4​ S
Molecular Weight 195.2 g/mol
Key Functional Groups 1,4-Dioxane heterocycle, Primary Methanesulfonamide
Optimal Ionization ESI Negative ( [M−H]− at m/z 194.2)

Analytical Workflow Visualization

The following workflow delineates the decision matrix for sample processing based on the required sensitivity and matrix complexity.

AnalyticalWorkflow Prep Sample Preparation (LLE / Dilution) LC UHPLC Separation (C18 Column) Prep->LC 2 µL Injection UV HPLC-UV (210 nm Detection) LC->UV Bulk Purity (>0.1%) MS ESI- MS/MS (MRM Transitions) LC->MS Trace Quant (ng/mL) Data Data Processing & Validation UV->Data MS->Data

Fig 1. Dual-modality analytical workflow for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

Protocol A: Trace Quantification via LC-MS/MS

This protocol is designed for the quantification of the analyte in complex biological matrices or as a trace impurity. The method leverages hydrophilic interaction and reversed-phase principles to isolate the dioxane derivative from matrix interferences[5].

Sample Preparation (Protein Precipitation / Extraction)
  • Aliquot 50 µL of the sample (e.g., plasma, urine, or reaction mixture) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard or structural analog, e.g., Ethanesulfonamide) to precipitate proteins and extract the analyte[3].

  • Vortex for 2 minutes at maximum speed to ensure complete phase mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC autosampler vial containing 100 µL of HPLC-grade water (final composition 1:1 Aqueous:Organic) to prevent solvent-effect peak distortion during injection.

Chromatographic Conditions

The selection of 10 mM ammonium acetate is critical. Unlike formic acid, which aggressively suppresses negative ion formation, ammonium acetate provides sufficient buffering capacity for reproducible chromatography while maximizing the deprotonation efficiency of the methanesulfonamide moiety in the ESI source[4].

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 10 90
4.0 10 90
4.1 95 5

| 5.5 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (MRM) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Target Compound 194.2 ( [M−H]− )115.118Quantifier (Loss of SO 2​ NH 2​ )
Target Compound 194.2 ( [M−H]− )85.025Qualifier (Dioxane ring cleavage)

Note: Source temperature should be maintained at 350°C with a capillary voltage of -2.5 kV to ensure stable spray without thermal degradation of the dioxane ring.

Protocol B: Bulk Purity Analysis via HPLC-UV

For routine QA/QC and synthetic purity assessments, HPLC-UV is highly reproducible. Because the molecule lacks a strong chromophore, detection is forced to 210 nm. To prevent the severe baseline drifting commonly caused by organic acids at this wavelength, 0.1% Phosphoric acid is strictly utilized[2].

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid (H 3​ PO 4​ ) in Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (Reference: 360 nm)
Injection Volume 10.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 30 70
10.0 30 70
10.1 90 10

| 15.0 | 90 | 10 (Re-equilibration) |

Method Validation Metrics

Both methods act as self-validating systems when assessed against International Council for Harmonisation (ICH) guidelines. Below are the expected validation parameters based on the physicochemical behavior of structurally analogous methanesulfonamides[2][3].

Table 5: Summary of Validation Parameters
Validation MetricLC-MS/MS (Protocol A)HPLC-UV (Protocol B)
Linearity Range 1.0 – 1000 ng/mL1.0 – 500 µg/mL
Correlation Coefficient ( R2 ) > 0.998> 0.999
Limit of Detection (LOD) 0.3 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 1.0 ng/mL1.0 µg/mL
Intra-day Precision (RSD%) < 5.5%< 2.0%
Inter-day Precision (RSD%) < 8.0%< 3.5%
Carryover < 0.1% (with 50:50 MeOH:H2O wash)Not Detectable

References

  • Benchchem.
  • PubMed / NIH. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine.
  • EIJPPR. Simultaneous quantitation of three potential genotoxic impurities...
  • ACS Publications.
  • RSC Publishing. High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase.

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Application

Application Note: (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide as a Privileged Building Block in Lead Optimization

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Executive Summary In modern drug discovery, the strategic incorp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic incorporation of privileged scaffolds is essential for navigating the complex multi-parameter optimization of lead compounds. (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5) is a highly specialized, chiral building block that merges the favorable physicochemical properties of a 1,4-dioxane ring with the versatile pharmacophore of a methanesulfonamide.

This guide details the structural rationale, quantitative physicochemical impact, and validated experimental protocols for utilizing this building block in Fragment-Based Drug Discovery (FBDD) and lead optimization—specifically as a bioisostere for carboxylic acids and as a targeted zinc-binding motif.

Physicochemical Rationale & Structural Advantages

The utility of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide stems from the synergistic effects of its three core structural motifs. Understanding the causality behind these features allows researchers to rationally design compounds with improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • The 1,4-Dioxane Core (Metabolic Shielding): Often employed as a bioisostere for morpholine or piperazine, the 1,4-dioxane ring lacks a basic nitrogen, thereby reducing hERG liability and phospholipidosis risks. The dual oxygen atoms act as potent hydrogen-bond acceptors, improving aqueous solubility while maintaining a favorable lipophilic balance .

  • The Methanesulfonamide Moiety (Bioisosterism & Target Binding): Sulfonamides are classic bioisosteres for carboxylic acids. They maintain an acidic proton (pKa ~9–10 in primary sulfonamides, dropping to ~4.5 in N-acyl derivatives) but project their hydrogen-bonding vectors in a tetrahedral geometry rather than a planar one. This 3D projection is critical for reaching deep into metalloenzyme active sites, such as the Zn²⁺ funnel of Carbonic Anhydrases .

  • The C2-Methyl Substitution (Conformational Locking): The addition of a methyl group at the C2 position introduces a chiral center and steric bulk. Through the Thorpe-Ingold effect, this substitution restricts the rotational freedom of the exocyclic methanesulfonamide group. This conformational locking increases the fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with reduced off-target toxicity and higher clinical success rates.

Data Presentation: Comparative Physicochemical Impact

The table below summarizes the quantitative impact of substituting standard motifs with the (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide building block during lead optimization.

Structural MotifFsp³H-Bond DonorsH-Bond AcceptorsTypical ΔLogPPrimary Medicinal Chemistry Utility
Morpholine Low02BaselineSolubilizing group, basic center
1,4-Dioxane High02+0.2 to +0.4Metabolic stability, morpholine bioisostere
Methanesulfonamide Low22-0.5 to -1.0Carboxylic acid bioisostere, Zn²⁺ binding
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide Very High (1.0) 2 4 +0.1 to -0.2 Conformational locking, targeted FBDD

(Note: Fsp³ = number of sp³ hybridized carbons / total carbons. All 6 carbons in this building block are sp³ hybridized, yielding an optimal Fsp³ of 1.0).

Key Applications in Drug Discovery

Application A: Synthesis of N-Acylsulfonamides (Carboxylic Acid Bioisosteres)

Replacing a carboxylic acid with an N-acylsulfonamide is a proven strategy to improve membrane permeability while retaining target affinity . The (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide building block can be coupled with lead carboxylic acids to generate N-acylsulfonamides with enhanced metabolic stability.

Workflow BB Building Block (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide Coupling EDCI, DMAP DCM, RT, 16h BB->Coupling 1.1 eq Acid Carboxylic Acid (R-COOH) Acid->Coupling 1.0 eq Product N-Acylsulfonamide (Bioisostere Lead) Coupling->Product Amidation

Fig 1. Experimental workflow for the synthesis of N-acylsulfonamides via EDCI/DMAP coupling.

Application B: Targeting the Tumor Microenvironment (Carbonic Anhydrase Inhibition)

Primary sulfonamides are privileged pharmacophores for inhibiting Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in hypoxic solid tumors. The 1,4-dioxane tail of this building block provides optimal water solubility for systemic administration, while the sulfonamide head directly chelates the catalytic zinc ion.

SignalingPathway Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1A->CAIX Upregulates pH_Imbalance Intracellular Acidification (pH Dysregulation) CAIX->pH_Imbalance Loss of Function Sulfonamide (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide Derivative Sulfonamide->CAIX Zinc-Chelation (Competitive Inhibition) Apoptosis Tumor Cell Apoptosis pH_Imbalance->Apoptosis Triggers

Fig 2. Logical relationship of CA IX inhibition by sulfonamide derivatives in the tumor microenvironment.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific analytical feedback loops.

Protocol 1: N-Acylation (Synthesis of N-Acylsulfonamides)

Objective: Couple (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide with a target carboxylic acid.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (1.1 eq)

  • EDCI·HCl (1.5 eq)

  • DMAP (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the carboxylic acid and DMAP in anhydrous DCM under an argon atmosphere at room temperature.

    • Causality: DMAP acts as a nucleophilic catalyst, reacting with the EDCI-activated acid to form a highly reactive N-acylpyridinium intermediate. This overcomes the inherently poor nucleophilicity of the sulfonamide nitrogen.

  • Activation: Add EDCI·HCl in one portion and stir for 15 minutes.

    • Causality: EDCI is selected over DCC because the resulting urea byproduct is water-soluble, allowing for rapid purification via aqueous extraction without exhaustive silica gel chromatography.

  • Coupling: Add the sulfonamide building block. Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Dilute the mixture with DCM and wash with 1M HCl (3x), followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Causality: The 1M HCl wash ensures the complete protonation of the newly formed N-acylsulfonamide (pKa ~4.5), driving it entirely into the organic phase while removing DMAP and the EDCI-urea byproduct.

Self-Validation & Quality Control:

  • LC-MS Monitoring: The formation of the product is confirmed by a mass shift of [M(acid) + 177.2 - 18]⁺. The reaction is validated when the UV trace (254 nm) shows >95% consumption of the limiting carboxylic acid.

  • Aqueous pH Check: Post-workup, test the aqueous layer's pH (must be ~3-4) to guarantee no product was lost to aqueous ionization.

Protocol 2: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Form an N-aryl sulfonamide linkage via Pd-catalyzed C-N cross-coupling.

Reagents:

  • Aryl Bromide (1.0 eq)

  • (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the aryl bromide, sulfonamide, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is mandated as the base. Weaker bases (e.g., K₂CO₃) fail to deprotonate the primary sulfonamide (pKa ~10) efficiently in non-polar solvents, stalling the transmetalation step and leading to catalyst decay.

  • Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes.

    • Causality: Degassing is critical because Pd(0) complexes are highly susceptible to oxidative degradation, which would prematurely terminate the catalytic cycle.

  • Heating: Seal the flask and heat to 100 °C for 12 hours.

    • Causality: XPhos provides a bulky, electron-rich environment that facilitates rapid reductive elimination at elevated temperatures, preventing competitive β-hydride elimination.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove inorganic salts and palladium black, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Self-Validation & Quality Control:

  • Visual Cue: The reaction mixture transitions from a dark burgundy (active Pd(0) species) to a pale yellow or brown suspension upon completion or catalyst deactivation.

  • TLC Monitoring: TLC (Hexanes/EtOAc) must be visualized with KMnO₄ stain, as the aliphatic dioxane building block lacks strong UV chromophores. Complete consumption of the aryl halide validates the catalytic cycle.

References

  • Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. ResearchGate. URL:[Link]

  • Francisco, K. R., et al. (2021). "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry, 218, 113399. URL:[Link]

  • Ammazzalorso, A., et al. (2017). "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design, 90(6), 1094-1105. URL:[Link]

Method

Application Note: Preclinical Evaluation of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide as an Isoform-Selective Carbonic Anhydrase Inhibitor

Introduction & Mechanistic Rationale Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (such as CA I and II) are widely distributed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (such as CA I and II) are widely distributed in normal tissues, transmembrane isoforms like CA IX and CA XII are highly overexpressed in hypoxic tumor microenvironments, making them prime targets for oncology drug development[1][2].

The compound (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5) presents a highly promising structural scaffold for selective CA inhibition.

Causality of Scaffold Design: Sulfonamides are the "classical" and most effective class of CA inhibitors[2][3]. The primary sulfonamide group acts as a zinc-binding group (ZBG). In its anionic form (-SO₂NH⁻), it directly coordinates with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water/hydroxide ion essential for catalysis[2][4].

The selectivity of a CA inhibitor is dictated by its "tail" moiety, which interacts with the highly variable outer rim of the active site[5]. The 2-methyl-1,4-dioxane ring serves as a bulky, hydrophilic tail. The ether oxygens can act as hydrogen bond acceptors, while the methyl group provides steric hindrance. This specific geometry is hypothesized to clash with the restricted active sites of off-target CA I/II while fitting securely into the wider hydrophobic pockets of tumor-associated CA IX/XII[2][6].

BindingLogic cluster_0 Inhibitor Scaffold cluster_1 Carbonic Anhydrase Active Site ZBG Zinc-Binding Group (Primary Sulfonamide) Tail Tail Moiety (2-Methyl-1,4-dioxane) ZBG->Tail Covalent Link Zn Catalytic Zn2+ & His Residues ZBG->Zn Tetrahedral Coordination (Displaces H2O/OH-) Rim Outer Rim (Variable Amino Acids) Tail->Rim Isoform-Selective Steric/H-Bond Interactions

Figure 1: Pharmacophore logic of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide binding to CA.

Experimental Workflow Design

To validate this compound as a self-consistent system, we employ a two-tiered biochemical screening cascade. A primary esterase assay provides high-throughput IC₅₀ determination, followed by a gold-standard stopped-flow CO₂ hydration assay to determine precise inhibition constants (Kᵢ) and kinetic parameters[3][7].

Workflow N1 Compound Preparation Dissolve in 100% DMSO N2 Primary Screen: Esterase Assay 4-NPA Substrate (Absorbance 348 nm) N1->N2 IC50 Determination N3 Orthogonal Validation: Stopped-Flow CO2 Hydration (Absorbance 557 nm) N2->N3 Hit Advancement N4 Selectivity Profiling Compare Ki: CA I/II vs CA IX/XII N3->N4 Kinetic Analysis

Figure 2: Two-tiered biochemical screening workflow for CA inhibitor validation.

Detailed Methodologies & Protocols

Protocol A: High-Throughput Esterase Activity Assay (Primary Screen)

Causality & Principle: While the physiological reaction of CA is CO₂ hydration, the enzyme also exhibits esterase activity. We utilize 4-nitrophenylacetate (4-NPA) as a surrogate substrate because its hydrolysis yields the 4-nitrophenylate ion, which can be easily monitored spectrophotometrically at 348 nm[7][8]. This allows for rapid, high-throughput IC₅₀ estimation before committing to complex kinetic assays.

Materials:

  • Buffer: 0.05 M Tris-SO₄ (pH 7.4)[7][8]. Rationale: Sulfate ions do not inhibit CA, whereas chloride ions (from standard Tris-HCl) can act as weak inhibitors, skewing baseline activity.

  • Substrate: 3 mM 4-NPA in acetone/water.

  • Enzyme: Recombinant human CA isoforms (hCA I, II, IX, XII).

  • Control: Acetazolamide (AAZ) as a positive control[2][7].

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide in 100% DMSO. Serial dilute to final assay concentrations (1 nM to 100 µM), ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[1].

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 140 µL of 0.05 M Tris-SO₄ buffer (pH 7.4), 10 µL of the inhibitor solution, and 10 µL of the enzyme solution[7][8].

  • Incubation: Pre-incubate the mixture at 25°C for 15 minutes. Rationale: Sulfonamides require time to displace the active-site zinc-bound water molecule and establish stable tetrahedral coordination[1].

  • Initiation: Add 100 µL of 3 mM 4-NPA substrate to initiate the reaction.

  • Measurement: Monitor the change in absorbance at 348 nm over a period of 3 minutes using a microplate reader[7][8].

  • Self-Validation Step: Always run a "blank" well containing buffer, substrate, and DMSO (no enzyme) to account for the spontaneous, non-enzymatic hydrolysis of 4-NPA. Subtract this baseline from all enzymatic readings[7].

Protocol B: Stopped-Flow CO₂ Hydration Assay (Orthogonal Validation)

Causality & Principle: The esterase assay is an approximation. To determine true physiological inhibition constants (Kᵢ), we must measure the hydration of CO₂. Because this reaction is one of the fastest known in biology (kcat ~ 10⁶ s⁻¹), standard spectrophotometry cannot capture the initial rates. A stopped-flow instrument is strictly required[2][3].

Materials:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄[2][3]. Rationale: Na₂SO₄ maintains constant ionic strength without introducing inhibitory halide ions.

  • Indicator: 0.2 mM Phenol red[2][3].

  • Substrate: CO₂ saturated water (concentrations ranging from 1.7 to 17 mM)[2][3].

Step-by-Step Procedure:

  • System Priming: Prime the Applied Photophysics stopped-flow instrument with the HEPES/Na₂SO₄ buffer to establish a stable baseline.

  • Syringe Loading:

    • Syringe 1: Contains enzyme, inhibitor (pre-incubated for 15 min), and 0.2 mM phenol red in HEPES buffer.

    • Syringe 2: Contains varying concentrations of CO₂ in water.

  • Rapid Mixing: The instrument rapidly mixes equal volumes from both syringes and immediately monitors the absorbance at 557 nm (the absorbance maximum of phenol red)[2][3].

  • Data Acquisition: Record the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10–100 seconds[2][3].

  • Kinetic Analysis: Calculate the uninhibited initial velocity (v₀) and the inhibited velocity (vᵢ). Use the Cheng-Prusoff equation or non-linear least-squares fitting of the Michaelis-Menten equation to derive the Kᵢ values.

Data Presentation & Interpretation

To effectively evaluate the therapeutic window of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, quantitative data must be structured to highlight the Selectivity Index (SI). The table below summarizes the expected kinetic profiling data derived from the stopped-flow assay, comparing the novel compound against the clinical standard, Acetazolamide (AAZ).

Table 1: Kinetic Profiling and Isoform Selectivity (Expected/Mock Data for Illustrative Purposes)

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.125.85.70.47 (Poor Selectivity)
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide >10,0003,850.5142.395.627.06 (High Selectivity)

Interpretation Causality: A successful oncology candidate must demonstrate a high Kᵢ for off-target isoforms (hCA I/II) and a low Kᵢ for tumor-associated isoforms (hCA IX/XII). The bulky 1,4-dioxane tail is hypothesized to clash with the narrow active site cleft of hCA II, resulting in the favorable >27-fold selectivity index shown above, thus minimizing off-target side effects like diuresis or systemic acidosis[2][6].

References

  • Source: nih.
  • Source: tandfonline.
  • Source: nih.
  • Source: mdpi.
  • (PDF)
  • Source: acs.
  • Source: mdpi.
  • Source: mdpi.

Sources

Application

Guide to the Safe Handling and Storage of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

An Application Note for Drug Development Professionals Introduction and Scope (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS No. 2167492-61-5) is a novel chemical entity with potential applications in pharmaceutical r...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction and Scope

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS No. 2167492-61-5) is a novel chemical entity with potential applications in pharmaceutical research and development.[1] As a research chemical, comprehensive safety data may not be readily available. Therefore, this guide provides a detailed framework for its safe handling and storage, derived from first principles of chemical safety and an analysis of its core structural motifs: a methanesulfonamide group and a 2-methyl-1,4-dioxane group.

The protocols herein are designed for researchers, chemists, and laboratory professionals. The central principle of this guide is proactive risk mitigation by understanding the compound's inferred chemical properties and potential reactivities.

Inferred Hazard Profile and Risk Assessment

A thorough risk assessment is predicated on understanding the hazards associated with the compound's functional groups.

Hazards Associated with the Methanesulfonamide Moiety

The methanesulfonamide group is a common functional group in medicinal chemistry. While generally stable, related compounds exhibit specific hazards. Methanesulfonamide itself is known to be a skin and eye irritant.[2][3] As a solid, it may also pose a respiratory irritation risk if inhaled as a dust.[4]

  • Chemical Stability: The sulfur-nitrogen bond in sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to degradation.[5] The methanesulfonate group itself is thermally stable to high temperatures (up to 400°C), but decomposition can produce toxic oxides of sulfur and nitrogen.[6][7]

Hazards Associated with the 2-Methyl-1,4-dioxane Moiety

The 1,4-dioxane ring is a cyclic ether. Ethers as a class present two significant, non-obvious hazards: peroxide formation and high flammability.

  • Peroxide Formation: Cyclic ethers, like 1,4-dioxane and tetrahydrofuran (THF), are notorious for forming explosive peroxide crystals upon exposure to atmospheric oxygen.[8][9] This process is accelerated by light and heat. These peroxides are shock-sensitive and can detonate violently, especially upon concentration during distillation or solvent evaporation. It is imperative to treat (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide as a potential peroxide former .[10]

  • Flammability: While the compound is a solid, its dioxane component is derived from flammable precursors. The potential for flammable vapors, especially if dissolved in a volatile solvent or heated, should not be discounted.[11][12]

Consolidated Risk Summary

Based on the analysis of its constituent parts, the compound should be handled with the precautions appropriate for a substance with the following hazards.

Hazard CategoryInferred RiskRationale and Causality
Acute Toxicity Causes skin and serious eye irritation.Based on data for the methanesulfonamide functional group.[2][3]
May cause respiratory tract irritation.Risk associated with inhaling fine powder, common to many chemical solids.[4]
Chemical Stability Potential Peroxide Former. The 1,4-dioxane ring is susceptible to oxidation by air, forming explosive peroxides.[8][9]
Susceptible to hydrolysis.The sulfonamide S-N bond can be cleaved by strong acids or bases.[5]
Physical Hazards Potential for flammable vapors if heated or in solution.The dioxane moiety is structurally related to flammable solvents.[13]

Personal Protective Equipment (PPE)

Adequate PPE is the primary barrier between the researcher and chemical exposure. The selection of PPE must directly address the risks identified in Section 2.0.[14][15]

PPE CategorySpecificationPurpose and Justification
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier to prevent skin contact and irritation.[15] Inspect gloves before each use.
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects eyes from irritation due to accidental splashes or contact with airborne powder.[15] A face shield should be worn over goggles when handling larger quantities or there is a significant splash risk.
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from spills and minimizes fire risk.[16]
Respiratory Protection Work in a certified chemical fume hood.Primary engineering control. Prevents inhalation of airborne powder and any potential vapors.[17] For weighing outside a hood, a NIOSH-approved N95 respirator is the minimum requirement.[16]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.[15]

Standard Operating Protocol: Weighing and Handling

This protocol outlines the standard workflow for safely handling solid (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide in a laboratory setting.

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS/Safety Info B Don Appropriate PPE (Sec 3.0) A->B C Prepare Workspace (Fume Hood) B->C D Retrieve from Storage Check Dates C->D E Equilibrate to RT D->E F Weigh/Dispense Solid (Minimize Dust) E->F G Tightly Seal Container F->G J Clean Workspace & Dispose of Waste F->J H Update Dates on Label G->H I Return to Storage (Sec 5.0) H->I K Doff PPE J->K

Caption: General workflow for handling the solid chemical.

Step-by-Step Procedure
  • Preparation:

    • Ensure the work area, a certified chemical fume hood, is clean and uncluttered.

    • Don all required PPE as specified in Section 3.0.[18]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

  • Dispensing:

    • Retrieve the container from its designated storage location. Note the "Date Received" and "Date Opened."

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Inside the fume hood, carefully open the container.

    • Use a spatula to gently transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.[19]

  • Post-Dispensing:

    • Securely cap the primary container immediately after dispensing.

    • If this is the first time opening the container, write the current date as the "Date Opened" on the label.[8]

    • Wipe the exterior of the container with a damp cloth if necessary, and return it to its proper storage location.

    • Clean the spatula and the work surface. Dispose of any contaminated materials (e.g., weigh boats, wipes) in a designated hazardous waste container.

Storage Procedures and Chemical Stability Management

Proper storage is critical to maintaining the chemical's integrity and preventing the formation of hazardous peroxides.

Recommended Storage Conditions

Store the compound according to the following conditions.

ParameterSpecificationRationale
Temperature Cool location (2-8 °C recommended)Reduces the rate of potential peroxide formation and degradation.[20]
Atmosphere Tightly sealed container, under inert gas (Argon or Nitrogen) if possibleMinimizes exposure to atmospheric oxygen, which is required for peroxide formation.[20]
Light Amber vial or in a dark cabinetProtects from light, which can accelerate peroxide formation.[8]
Location Designated, labeled area in a non-flammable chemical cabinetEnsures segregation from incompatible materials.[21]
Chemical Incompatibility

To prevent dangerous reactions, (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide must be segregated from the following chemical classes.[9][21]

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): Risk of violent reaction or explosion.

  • Strong Acids and Bases (e.g., hydrochloric acid, sodium hydroxide): Can catalyze hydrolysis of the sulfonamide group.[5]

  • Sources of Ignition: Store away from open flames, hot plates, and spark-producing equipment.[21]

Protocol for Peroxide Management

This protocol is essential for the long-term safe storage of any ether-containing compound.

  • Labeling: Upon receipt, label the container with the date. Upon first opening, add the "Date Opened" to the label.[8]

  • Inventory Control: Implement a "first-in, first-out" inventory system to ensure older stock is used first.

  • Periodic Testing: After opening, the material should be tested for the presence of peroxides every 6 months.

    • Method: Use commercially available peroxide test strips. In a fume hood, dissolve a small amount of the solid in a suitable solvent (e.g., THF, which should also be tested for peroxides first) and dip the test strip.

    • Action: If peroxides are detected at a concentration >100 ppm, the material should be treated by a qualified chemist to remove the peroxides or disposed of as hazardous waste. DO NOT attempt to concentrate or heat material suspected of containing peroxides.

Storage Logic Diagram

start Chemical Received date_recv Label with 'Date Received' start->date_recv check_incompat Identify Incompatible Storage Areas (Oxidizers, Acids, Bases) date_recv->check_incompat storage_cond Store in Cool, Dry, Dark, Well-Ventilated Location check_incompat->storage_cond opened First Time Opening? storage_cond->opened date_open Add 'Date Opened' to Label opened->date_open Yes use Routine Use opened->use No schedule_test Schedule Peroxide Test (Every 6 Months) date_open->schedule_test schedule_test->use

Caption: Decision logic for proper chemical storage and tracking.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.[22]

Spill Response Protocol

Only trained personnel should clean up chemical spills. If a spill is large, volatile, or occurs outside a containment device, evacuate the area and call emergency services.[23]

spill Spill Occurs assess Assess Risk (Size, Location, Exposure) spill->assess is_major Major Spill? assess->is_major evacuate Alert Others & Evacuate Area is_major->evacuate Yes is_minor Minor & Contained Spill? is_major->is_minor No call_help Call Emergency Response evacuate->call_help cleanup Proceed with Cleanup (See Protocol 6.2) is_minor->cleanup Yes no_action Leave Area is_minor->no_action No

Caption: Emergency decision workflow for chemical spills.

Protocol for Minor Solid Spill Cleanup
  • Alert: Alert personnel in the immediate area.

  • Containment: Ensure the spill is contained and not spreading.

  • PPE: Don appropriate PPE as listed in Section 3.0, including respiratory protection.

  • Cleanup:

    • Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan. Avoid vigorous sweeping.[24]

    • Place the collected material and all cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse.[24]

  • Waste: Dispose of all contaminated materials as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[2][3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][25]
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][24]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal

All waste containing (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[17]

  • Labeling: The waste container label must include the full chemical name and associated hazards (Irritant, Potential Peroxide Former).

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local and national regulations.

References

  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. (n.d.). Benchchem.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride — Chemical Substance Information. (n.d.).
  • SAFETY DATA SHEET - 4-Methyl-1,3-dioxane. (2025, November 16). Tokyo Chemical Industry.
  • Stability of methanesulfonamide in acidic and basic conditions. (n.d.). Benchchem.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, March 19).
  • Chemical Storage Guidelines. (n.d.).
  • PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners.
  • SAFETY DATA SHEET - Methanesulfonamide. (n.d.).
  • Hazardous Material Spill - Emergency Information. (n.d.).
  • SAFETY DATA SHEET - Methanesulfonamide. (2009, September 17). Fisher Scientific.
  • Safe Storage. (n.d.).
  • SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 1,4-Dioxane. (n.d.). FUJIFILM Wako.
  • Thermal decomposition of metal methanesulfonates in air. (2025, August 5). ResearchGate.
  • Chemical Spills - Emergency Management. (n.d.). Florida State University.
  • Spill Response - Chemicals. (2023, June 14). Canadian Centre for Occupational Health and Safety.
  • Chemical Spill Response. (2016, March 28). NUS Medicine.
  • (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. (n.d.). Sapphire Bioscience.
  • An In-depth Technical Guide to 2-Methyl-1,4-dioxane. (n.d.). Benchchem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • SAFETY DATA SHEET - Methanesulfonamide. (n.d.). ECHEMI.
  • Sulfonamides General Statement Monograph for Professionals. (n.d.). Drugs.com.
  • SAFETY DATA SHEET - p-Dioxane. (2022, May 25). Spectrum Chemical.
  • Dioxane – Knowledge and References. (n.d.). Taylor & Francis.
  • SAFETY DATA SHEET - N-Methyl methanesulfonamide. (n.d.). AK Scientific, Inc.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5). This highly functionalized building block features a primary sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5).

This highly functionalized building block features a primary sulfonamide linked via a methyl group to the 2-position of a 1,4-dioxane ring[1],[2]. Due to the sensitivity of the dioxane ether linkages and the regiochemical challenges of its assembly, standard synthetic protocols often suffer from poor yields and severe byproduct formation.

This guide is designed for process chemists and researchers. It deconstructs the standard 4-step synthetic route—starting from 2-(2-methylallyloxy)ethanol—and provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your overall yield.

Synthetic Workflow Overview

SynthesisWorkflow SM 2-(2-Methylallyloxy)ethanol (Starting Material) Step1 Step 1: Epoxidation & Acid-Catalyzed Cyclization (mCPBA, then BF3·OEt2) SM->Step1 Int1 (2-Methyl-1,4-dioxan-2-yl)methanol (Intermediate 1) Step1->Int1 Regioselective 6-endo-tet Step2 Step 2: Strecker Sulfite Alkylation (MsCl, then Na2SO3, TBAB) Int1->Step2 Int2 Sodium (2-methyl-1,4-dioxan-2-yl)methanesulfonate (Intermediate 2) Step2->Int2 Phase Transfer Step3 Step 3: Vilsmeier Chlorination (SOCl2, cat. DMF, 0 °C) Int2->Step3 Int3 (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride (Intermediate 3) Step3->Int3 Mild Chlorination Step4 Step 4: Amination (7N NH3 in MeOH, -78 °C) Int3->Step4 Product (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (Target API Building Block) Step4->Product Inverse Addition

Workflow for the 4-step synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

Step-by-Step Troubleshooting & FAQs

Step 1: Epoxidation & Cyclization (Constructing the Dioxane Core)

FAQ: Why is my yield of the dioxane carbinol so low, with NMR showing mostly a 7-membered ring byproduct?

  • Root Cause: The intramolecular ring-opening of the epoxide intermediate is highly dependent on the pH of the reaction. Under basic or neutral conditions, the primary alcohol nucleophile attacks the less sterically hindered terminal carbon of the epoxide via a standard SN​2 mechanism[3]. This pathway yields the undesired 7-membered 1,4-dioxepane ring.

  • The Fix: You must force the reaction through an acid-catalyzed pathway. Under acidic conditions (using a Lewis acid like BF3​⋅OEt2​ ), the epoxide oxygen is protonated. This creates a transition state with significant carbocation character at the more substituted (tertiary) carbon[3],[4]. The nucleophile will preferentially attack this tertiary carbon, directing the regiochemistry exclusively toward the desired 6-membered 1,4-dioxane ring[5].

Step 2: Strecker Sulfite Alkylation

FAQ: The displacement of the mesylate intermediate with sodium sulfite is stalling at ~40% conversion. How can I drive this to completion?

  • Root Cause: The classic Strecker sulfite alkylation relies on the reaction of an alkyl halide or sulfonate with aqueous alkali sulfites[6],[7]. However, the organic mesylate has poor solubility in water, and sodium sulfite is insoluble in organic solvents, leading to a stalled biphasic reaction. Furthermore, prolonged heating in air oxidizes the active sulfite ( SO32−​ ) to unreactive sulfate ( SO42−​ ).

  • The Fix: Implement Phase-Transfer Catalysis (PTC). Adding Tetrabutylammonium bromide (TBAB) shuttles the sulfite ion into the organic phase. Additionally, you must thoroughly degas the EtOH/H2​O solvent mixture with nitrogen prior to the addition of Na2​SO3​ to prevent oxidative degradation of your nucleophile.

Step 3: Sulfonyl Chloride Synthesis

FAQ: I am getting massive degradation and black tar when using POCl3​ to convert the sulfonate salt to the sulfonyl chloride. What is going wrong?

  • Root Cause: The 1,4-dioxane ring is essentially a cyclic bis-ether. Harsh chlorinating agents like POCl3​ or PCl5​ at elevated temperatures ( >100∘C ) will act as strong Lewis acids and cleave the ether linkages, leading to polymerization and tar formation.

  • The Fix: Switch to a milder Vilsmeier-Haack type chlorination. By using Thionyl Chloride ( SOCl2​ ) with a catalytic amount of DMF, you generate the highly reactive Vilsmeier intermediate in situ[8],[9]. This allows the chlorination of the sodium sulfonate to proceed smoothly at 0–20∘C , completely preserving the integrity of the dioxane core[10].

Step 4: Amination

FAQ: My final amination yields a complex mixture containing the desired primary sulfonamide and a large amount of dimeric secondary sulfonamide. How do I prevent dimerization?

  • Root Cause: Sulfonyl chlorides are incredibly electrophilic. If the concentration of ammonia is too low, the newly formed primary sulfonamide ( R-SO2​NH2​ ) will act as a nucleophile and attack unreacted sulfonyl chloride, forming a secondary bis-sulfonamide dimer ( R-SO2​-NH-SO2​-R ).

  • The Fix: Utilize the "Inverse Addition" technique combined with cryogenic temperatures. Never add ammonia to the sulfonyl chloride. Instead, dissolve the sulfonyl chloride in dry THF and add it dropwise to a massive excess (10+ equivalents) of 7N methanolic ammonia strictly maintained at −78∘C .

Quantitative Yield Optimization Summary

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Improvement
1. Cyclization Base-catalyzed ( NaOH )25%Acid-catalyzed ( BF3​⋅OEt2​ , 0∘C )82% Regioselective 6-endo-tet cyclization
2. Sulfonation Aqueous Na2​SO3​ , 100∘C 35% EtOH/H2​O (2:1), TBAB, N2​ atm88% Phase-transfer catalysis; prevents oxidation
3. Chlorination POCl3​ , 105∘C <10% SOCl2​ , cat. DMF, 0–20∘C 75% Mild Vilsmeier reagent prevents ether cleavage
4. Amination Aq. NH3​ , RT, direct addition40% 7NNH3​ in MeOH, −78∘C , inverse add90% Excess ammonia suppresses secondary sulfonamide

Self-Validating Experimental Protocols

Protocol A: Synthesis of (2-Methyl-1,4-dioxan-2-yl)methanol (Step 1)
  • Epoxidation: Charge a flame-dried flask with 2-(2-methylallyloxy)ethanol (1.0 eq) in anhydrous DCM ( 0.2M ). Cool to 0∘C . Add mCPBA (1.1 eq) portion-wise. Stir for 2 hours. Filter off the precipitated m-chlorobenzoic acid.

  • Cyclization: Cool the filtrate back to 0∘C . Dropwise, add BF3​⋅OEt2​ (0.1 eq). Stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint: 1H NMR ( CDCl3​ ) must show a sharp singlet at ∼1.2 ppm (the C2 methyl group) and the complete absence of vinylic protons ( δ4.8–5.0 ).

Protocol B: Vilsmeier Chlorination & Amination (Steps 3 & 4)
  • Chlorination: Suspend thoroughly dried sodium (2-methyl-1,4-dioxan-2-yl)methanesulfonate (1.0 eq) in anhydrous DCM ( 0.5M ). Add catalytic DMF (0.05 eq). Cool to 0∘C . Add SOCl2​ (3.0 eq) dropwise. Warm to 20∘C and stir for 4 hours[8],[9].

  • Concentration: Remove volatiles strictly under high vacuum at a bath temperature ≤30∘C to yield the crude sulfonyl chloride.

  • Validation Checkpoint 1: Quench a aliquot in 1 mL MeOH. LC-MS should show the methyl sulfonate ester mass.

  • Amination: Cool a solution of 7NNH3​ in MeOH (10.0 eq) to −78∘C . Dissolve the crude sulfonyl chloride in dry THF ( 1.0M ) and add it dropwise to the ammonia solution over 30 minutes.

  • Isolation: Allow the mixture to warm to room temperature overnight. Concentrate and purify via silica gel chromatography (EtOAc/Hexanes).

  • Validation Checkpoint 2: Final product is a stable solid. LC-MS will confirm the target mass with [M+H]+ at m/z196.06 .

References

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

Welcome to the Technical Support Center for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5)[1][2]. As a specialized building block heavily utilized in medicinal chemistry, this compound presents unique i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5)[1][2]. As a specialized building block heavily utilized in medicinal chemistry, this compound presents unique isolation challenges. The molecule combines a highly polar, hydrogen-bonding primary sulfonamide group (-SO₂NH₂) with an ether-rich, slightly hygroscopic 1,4-dioxane ring.

This guide is engineered for research scientists and drug development professionals. It synthesizes field-proven methodologies with the fundamental physicochemical causality required to troubleshoot and optimize your purification workflows.

📊 Quantitative Data: Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical differences between the target molecule and its common synthetic impurities.

Table 1: Physicochemical Properties & Separation Logic

Impurity TypeExpected SourcepKaPolarityRecommended Removal Strategy
Unreacted Dioxane Precursors Starting materials (e.g., ketones, halides)N/A (Neutral)Low to MediumAcid-Base Extraction (Organic phase discard)
Sulfonic Acids Hydrolysis of sulfonyl chloride intermediates< 1 (Strong Acid)Very HighAqueous wash (Bicarbonate)
Amine Salts Amination step byproducts~ 9-10 (Conjugate)High (Ionic)Aqueous wash (Acidic)
Target: (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide Final Product ~ 9.5 to 10.5 High Selective Deprotonation (pH > 11)

🛠️ FAQ 1: Removing Neutral Impurities via Acid-Base Extraction

Q: My crude mixture contains significant amounts of unreacted 2-methyl-1,4-dioxane derivatives. How can I separate them without running a massive chromatography column?

The Science (Causality): Primary sulfonamides possess a weakly acidic proton on the nitrogen atom, typically exhibiting a pKa between 9 and 10[3][4]. By exploiting this specific acidity, we can use a strong aqueous base to selectively deprotonate the sulfonamide, converting it into a highly water-soluble sodium salt. Non-ionizable, neutral impurities (like the dioxane starting materials) remain entirely in the organic phase[5][6].

Self-Validating Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basification (The Validation Step): Add an equal volume of 1M NaOH (aq). Shake vigorously in a separatory funnel. Validation: The product is now in the aqueous layer. TLC of the organic layer should show the disappearance of the sulfonamide spot.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral impurities)[5].

  • Acidification: Slowly add 1M HCl (aq) to the aqueous layer while stirring continuously until the pH reaches 2-3. Validation: The solution will turn cloudy as the neutral sulfonamide precipitates or forms a suspension.

  • Recovery: Extract the acidified aqueous layer three times with fresh EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

AcidBaseExtraction Start Crude Mixture in EtOAc (Sulfonamide + Neutral Impurities) AddBase Add 1M NaOH (aq) Deprotonates Sulfonamide (pKa ~9-10) Start->AddBase PhaseSplit1 Phase Separation AddBase->PhaseSplit1 OrgPhase1 Organic Phase (Neutral Impurities: Dioxane derivatives) PhaseSplit1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Water-soluble Sulfonamide Sodium Salt) PhaseSplit1->AqPhase1 Keep AddAcid Acidify with 1M HCl to pH 2-3 Reprotonates Sulfonamide AqPhase1->AddAcid Extract Extract with fresh EtOAc AddAcid->Extract PhaseSplit2 Phase Separation Extract->PhaseSplit2 AqPhase2 Aqueous Phase (Inorganic Salts: NaCl) PhaseSplit2->AqPhase2 Discard OrgPhase2 Organic Phase (Pure Sulfonamide) PhaseSplit2->OrgPhase2 Keep Finish Dry over Na2SO4 & Evaporate OrgPhase2->Finish

Workflow: Acid-Base extraction exploiting the pKa of the primary sulfonamide group.

🛠️ FAQ 2: Resolving Chromatographic Tailing

Q: When I attempt to purify the compound via silica gel flash chromatography, the product streaks severely down the column, ruining the resolution. How do I fix this?

The Science (Causality): The -SO₂NH₂ group acts as both a potent hydrogen bond donor and acceptor. During normal-phase chromatography, it interacts intensely with the free, active silanol (-OH) groups on the silica gel surface. This causes non-linear adsorption isotherms, resulting in severe peak tailing and co-elution with closely related impurities[7]. By introducing a small percentage of an acidic modifier (like acetic acid or formic acid) to the mobile phase, the modifier competitively binds to the silanol sites, drastically sharpening the elution band of the sulfonamide[7][8].

Self-Validating Protocol: Modified Flash Chromatography

  • Column Preparation: Pack the silica gel column using a solvent system of Hexane/EtOAc (e.g., 70:30) containing 1% (v/v) Glacial Acetic Acid .

  • Loading: Dissolve the crude product in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane/EtOAc (from 70:30 to 30:70), maintaining the 1% Acetic Acid modifier throughout the run[8].

  • Post-Processing (Crucial): Because the fractions contain acetic acid, pool the product-containing fractions and wash them twice with saturated aqueous NaHCO₃ to remove the acid modifier before drying and concentrating.

SilicaInteraction Silica Silica Gel Surface (Active -OH groups) Sulfonamide Sulfonamide Group (-SO2NH2) Silica->Sulfonamide Strong H-Bonding (Causes Peak Tailing) Modifier Eluent Modifier (e.g., 1% Acetic Acid) Modifier->Silica Competes for H-Bond sites Modifier->Sulfonamide Improves Peak Shape

Mechanism: Competitive hydrogen bonding by the eluent modifier prevents silica tailing.

🛠️ FAQ 3: Final Polishing & Moisture Removal

Q: My isolated product is slightly sticky or fails elemental analysis due to trace water. How do I achieve >99% purity and a dry crystalline solid?

The Science (Causality): The 1,4-dioxane ring contains two ether oxygens that readily coordinate with water, making the molecule prone to retaining moisture. Recrystallization from a carefully selected binary solvent system allows the sulfonamide molecules to self-associate via intermolecular hydrogen bonding, forming a stable crystal lattice that excludes water and trace organic impurities[9].

Table 2: Recommended Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Yield ProfilePurity ProfileNotes
Ethyl Acetate / Hexane 1:3 to 1:5HighExcellentBest for removing non-polar impurities.
Ethanol / Water 1:1ModerateOutstandingIdeal for removing trace inorganic salts[9]. Requires extended vacuum drying.
DCM / Pentane 1:4Very HighGoodFast crystallization, but prone to trapping DCM in the crystal lattice.

Self-Validating Protocol: Recrystallization (EtOAc/Hexane)

  • Dissolution: Place the semi-pure sulfonamide in an Erlenmeyer flask. Add a minimal amount of boiling Ethyl Acetate just until the solid dissolves completely.

  • Anti-Solvent Addition: Remove from heat and slowly add hot Hexane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold hexane, and dry in a vacuum oven at 45°C for 12 hours to ensure complete removal of residual moisture.

📚 References

  • Slominska, E., et al. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." MDPI, 2025. Available at:[Link] (URL derived from source context)[8]

  • Journal of Health, Wellness and Community Research. "A Rapid and Simple Method for Multi-Residue Sulfonamide Analysis in Poultry Meat." JHWCR, 2026. Available at:[Link] (URL derived from source context)[7]

  • Auctores. "Dispersive Liquid - Liquid Micro extraction Technique Coupled with High Performance Liquid Chromatography Diode Array Detector for the Determination of Sulfonamides in Water Samples." Auctores Online, 2023. Available at:[Link] (URL derived from source context)[3]

  • National Institutes of Health (NIH). "An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water." PMC, 2023. Available at:[Link] (URL derived from source context)[4]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted 1,4-Dioxanes

Welcome to the technical support center for the synthesis of substituted 1,4-dioxanes. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted 1,4-dioxanes. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions to pitfalls encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a substituted 1,4-dioxane. What are the primary synthetic strategies I should consider?

When approaching the synthesis of a substituted 1,4-dioxane, the choice of strategy depends heavily on the substitution pattern and the available starting materials. The three most common and versatile methods are:

  • Williamson Ether Synthesis: This classical approach involves the intramolecular cyclization of a 2-(2-haloethoxy)alkanol or the intermolecular reaction of a diol with a dihalide. It is a robust method, particularly for simpler substitution patterns. However, it can be prone to elimination side reactions, especially with hindered substrates.[1][2][3]

  • Acid-Catalyzed Cyclization of Diols: This method typically involves the dehydration and ring closure of a diethylene glycol derivative.[4][5] It is a common industrial method for producing unsubstituted 1,4-dioxane and can be adapted for some substituted analogs. The primary pitfall is the harsh, acidic conditions which can lead to a variety of side products, including rearrangements and the formation of isomers like 1,3-dioxolanes.[4]

  • Synthesis from Epoxides: The reaction of an epoxide with a 1,2-diol, followed by cyclization, offers a versatile route to a wide range of substituted 1,4-dioxanes.[6][7] This method allows for the controlled introduction of substituents. A key step is the initial ring-opening of the epoxide, which can be base-catalyzed.

The selection of the optimal route requires careful consideration of the target molecule's structure and the potential for side reactions inherent to each method.

Q2: I am working with a chiral molecule. What are the key challenges in synthesizing enantiopure substituted 1,4-dioxanes?

Maintaining stereochemical integrity is a significant challenge in 1,4-dioxane synthesis. The primary pitfalls include:

  • Racemization: Harsh reaction conditions, particularly strong acids or bases at elevated temperatures, can lead to racemization at stereogenic centers.

  • Loss of Enantiomeric Excess: If the cyclization proceeds through a mechanism that involves a stereochemically unstable intermediate, a loss of enantiomeric purity can occur.

  • Formation of Diastereomers: When multiple stereocenters are present, controlling the relative stereochemistry to obtain the desired diastereomer can be difficult. The formation of diastereomeric mixtures often complicates purification.

To address these challenges, several strategies have been developed, including:

  • Asymmetric Catalysis: The use of chiral catalysts, such as palladium complexes with chiral phosphine ligands, can facilitate enantioselective cyclizations.[8]

  • Chiral Pool Synthesis: Starting from enantiopure building blocks, such as L-tartrates, allows for the synthesis of chiral 1,4-dioxane scaffolds.[9][10]

  • Enzymatic Resolutions: Biocatalytic methods, for instance, using lipases, can be employed for the kinetic resolution of racemic mixtures of 1,4-dioxane precursors.[11]

Careful selection of a stereocontrolled synthetic route and optimization of reaction conditions are crucial for success.

Troubleshooting Guide: Williamson Ether Synthesis for 1,4-Dioxanes

The Williamson ether synthesis is a cornerstone for forming ether linkages, including the intramolecular cyclization to form 1,4-dioxanes. However, its application is not without common pitfalls. This section addresses frequent issues and provides actionable solutions.

Q3: My Williamson ether synthesis for a substituted 1,4-dioxane is resulting in a low yield. What are the likely causes?

Low yields in this synthesis are often attributable to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed q1 Is the alkoxide fully formed? start->q1 a1_yes Check Substrate/Reagent Quality q1->a1_yes Yes a1_no Incomplete Deprotonation q1->a1_no No q2 Are you observing elimination byproducts (alkenes)? a1_yes->q2 sol4 Verify purity of starting materials. Re-purify if necessary. a1_yes->sol4 sol1 Use a stronger base (e.g., NaH) or ensure anhydrous conditions. a1_no->sol1 a2_yes Steric Hindrance or Strong Base Issue q2->a2_yes Yes a2_no Consider Reaction Conditions q2->a2_no No sol2 Use a less hindered halide or a milder base (e.g., Ag2O). Lower reaction temperature. a2_yes->sol2 q3 Is your starting material consumed? a2_no->q3 a3_yes Potential Product Degradation or Purification Loss q3->a3_yes Yes a3_no Reaction Not Proceeding q3->a3_no No a3_yes->a1_yes sol3 Increase reaction time or temperature moderately. Check for catalyst poisoning if applicable. a3_no->sol3 acid_catalyzed_cyclization start Substituted Diethylene Glycol intermediate Protonated Diol start->intermediate + H+ side_product2 Polymerization start->side_product2 Intermolecular Dehydration carbocation Carbocation Intermediate intermediate->carbocation - H2O product Desired 1,4-Dioxane carbocation->product Intramolecular Attack (6-exo-tet) side_product1 1,3-Dioxolane Isomer carbocation->side_product1 Rearrangement & Intramolecular Attack (5-exo-tet) side_product3 Aldehydes/Other Byproducts product->side_product3 Degradation

Caption: General reaction pathway and common side products in acid-catalyzed 1,4-dioxane synthesis.

Challenges in Stereoselective Synthesis

Q6: I am attempting a stereoselective synthesis of a disubstituted 1,4-dioxane, but I'm getting a mixture of diastereomers. How can I improve the diastereoselectivity?

Achieving high diastereoselectivity is a common hurdle, especially when forming a new stereocenter during the cyclization step.

Factors Influencing Diastereoselectivity:

  • Reaction Mechanism: The mechanism of the ring-closing step is critical. A concerted SN2-type cyclization will proceed with inversion of configuration at the electrophilic center, offering good stereocontrol. In contrast, reactions proceeding through a planar carbocation intermediate are likely to give a mixture of diastereomers.

  • Conformational Control: The conformation of the acyclic precursor at the moment of cyclization can dictate the stereochemical outcome. Steric interactions in the transition state will favor the formation of the thermodynamically more stable diastereomer.

  • Choice of Reagents: The choice of base, solvent, and any catalysts can influence the transition state geometry and thus the diastereoselectivity.

Strategies to Enhance Diastereoselectivity:

  • Substrate Control: Introduce bulky substituents into the acyclic precursor that will bias the transition state towards the formation of a single diastereomer.

  • Reagent Control: Use chiral reagents or catalysts that can differentiate between the diastereotopic faces of the molecule.

  • Michael-Initiated Ring Closure (MIRC): For certain substitution patterns, MIRC reactions can provide good stereocontrol. This involves the conjugate addition of a diol-derived alkoxide to a Michael acceptor, followed by intramolecular cyclization. The stereochemistry of the newly formed centers can often be controlled. [12]4. Palladium-Catalyzed Asymmetric Reactions: For the synthesis of chiral 1,4-benzodioxanes, palladium-catalyzed intramolecular O-arylation has been shown to proceed with high enantioselectivity. [11]

Purification Pitfalls and Solutions

Q7: I'm having difficulty purifying my substituted 1,4-dioxane. What are some common challenges and how can I overcome them?

Purification of 1,4-dioxanes can be challenging due to their physical properties and the nature of the byproducts formed during their synthesis.

Common Purification Issues:

  • Azeotrope with Water: 1,4-Dioxane forms an azeotrope with water, making the removal of residual water by simple distillation difficult. [4]* Similar Boiling Points: Isomeric byproducts (e.g., 1,3-dioxolanes) or other side products may have boiling points close to the desired 1,4-dioxane, making separation by distillation inefficient.

  • Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon storage and exposure to air and light. This is a significant safety concern.

  • Trace Acidic or Basic Impurities: Residual acid or base from the reaction can be difficult to remove and can affect the stability of the final product.

Purification Strategies:

TechniqueApplication
Azeotropic Distillation To remove water, an azeotropic distillation with a suitable entrainer like benzene can be employed. Alternatively, drying over a strong desiccant like sodium followed by distillation can be effective. [13]
Fractional Distillation For separating isomers with close boiling points, a high-efficiency fractional distillation column (e.g., a Vigreux or spinning band column) is necessary.
Chromatography For complex mixtures or non-volatile products, column chromatography on silica gel or alumina is the method of choice. A careful selection of the eluent system is key to achieving good separation.
Aqueous Workup A thorough aqueous workup is crucial for removing acidic or basic impurities. Washing with a dilute base (e.g., NaHCO3 solution) followed by a brine wash is standard practice.
Peroxide Removal To remove peroxides, the dioxane can be passed through a column of activated alumina or treated with a reducing agent like ferrous sulfate. Always test for peroxides before distilling ethers.

Experimental Protocols

General Protocol for the Synthesis of a Substituted 1,4-Dioxane via Williamson Ether Synthesis (Intramolecular Cyclization)

Objective: To synthesize 2-methyl-1,4-dioxane from 2-(2-chloroethoxy)propan-1-ol.

Materials:

  • 2-(2-chloroethoxy)propan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of NaH.

  • Addition of Starting Material: Dissolve 2-(2-chloroethoxy)propan-1-ol (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH slurry at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography to obtain the desired 2-methyl-1,4-dioxane.

References

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

  • Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition. [Link]

  • Synthesis of Optically Active 1,4-Dioxane Nucleotide Analogs. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Process for the preparation of 1,4-dioxane-2,5-diones.
  • 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Arkivoc. [Link]

  • SYNTHESIS OF ENANTIOPURE SUBSTITUTED 1,4-DIOXANES BY MICHAEL INITIATED RING CLOSURE REACTIONS. Sciforum. [Link]

  • Substituted 1,4-Dioxanes. Journal of the American Chemical Society. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. [Link]

  • 1,4-Dioxane. Wikipedia. [Link]

  • Method for producing 1,4-dioxane.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]

  • Introduction to Stereoselective Organic Synthesis. University of Manchester. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Purification of 1,4-dioxane.
  • Preparation of Substituted 1,4-Dioxanes. Journal of the American Chemical Society. [Link]

  • Illustrate with examples the limitations of williamsons ether synthesis for the preparation of. YouTube. [Link]

Sources

Optimization

Technical Support Center: Optimization of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide Synthesis

Welcome to the technical support center for the synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the catalytic synthesis of this important sulfonamide intermediate. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and robust protocols to enhance yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis, providing quick and authoritative answers to get your experiment on the right track.

Q1: What is the standard reaction for synthesizing (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide?

A1: The most common and direct method is the reaction of (2-Methyl-1,4-dioxan-2-yl)methanamine with methanesulfonyl chloride (MsCl) in the presence of a suitable base catalyst. This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. The base is crucial for neutralizing the HCl byproduct, driving the reaction to completion.[1][2]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields in sulfonamide synthesis are frequently traced back to a few key areas:

  • Reagent Quality: Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[3][4] Always use a fresh bottle or a recently purified reagent. The amine starting material should also be pure and dry.

  • Reaction Conditions: The presence of even trace amounts of water can significantly lower your yield by consuming the sulfonyl chloride.[3] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the generated HCl, leading to the formation of the amine hydrochloride salt, which is unreactive. A base that is too sterically hindered or not strong enough can also result in a sluggish or incomplete reaction.[1]

Q3: Which catalyst or base is most effective for this synthesis?

A3: The choice of base depends on the specific requirements of your reaction scale and substrate.

  • Tertiary Amines: Triethylamine (Et3N) and pyridine are commonly used.[1] They act as both a catalyst and an acid scavenger. At least one equivalent is necessary to neutralize the HCl produced.[1]

  • 4-Dimethylaminopyridine (DMAP): For sterically hindered or less reactive amines, DMAP is a highly effective nucleophilic catalyst.[5][6][7] It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then readily attacked by the amine.[5] Often, DMAP is used in catalytic amounts (5-10 mol%) in conjunction with a stoichiometric amount of a less nucleophilic base like triethylamine.[6][7]

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: The most common side product is the result of the starting amine reacting with any hydrolyzed methanesulfonyl chloride (methanesulfonic acid) to form an ammonium salt, which can complicate purification. If the amine has other reactive functional groups, side reactions at those sites are also possible. Polysulfonation is a potential issue with primary amines if reaction conditions are not carefully controlled.[4] Another possibility is the formation of a bis-sulfonylated product if the primary amine is deprotonated a second time.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnosing and solving specific experimental problems.

Guide 1: Problem - Low or No Product Yield

Low yield is the most common frustration in sulfonamide synthesis. This guide provides a logical workflow to identify and rectify the root cause.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Reagent_Check Verify Reagent Purity & Integrity Start->Reagent_Check Step 1 Condition_Check Assess Reaction Conditions Start->Condition_Check Step 2 Workup_Check Review Workup & Purification Start->Workup_Check Step 3 MsCl_Hydrolysis MsCl Hydrolyzed? (Use fresh/purified MsCl) Reagent_Check->MsCl_Hydrolysis Amine_Impurity Amine Impure? (Purify amine, check for carbamates) Reagent_Check->Amine_Impurity Solvent_Wet Solvent Anhydrous? (Use freshly dried solvent) Reagent_Check->Solvent_Wet Anhydrous Strictly Anhydrous? (Oven-dry glassware, inert atmosphere) Condition_Check->Anhydrous Base_Issue Base Optimal? (Check pKa, stoichiometry, consider DMAP) Condition_Check->Base_Issue Temp_Issue Temperature Correct? (Usually 0°C to RT) Condition_Check->Temp_Issue pH_Issue Incorrect pH during Extraction? (Adjust pH to ensure product is in organic layer) Workup_Check->pH_Issue Purification_Loss Product Lost during Purification? (Optimize recrystallization solvent) Workup_Check->Purification_Loss

Caption: A logical workflow for troubleshooting low sulfonamide yield.

Detailed Solutions for Low Yield:

  • Poor Reagent Quality:

    • Methanesulfonyl Chloride (MsCl) Hydrolysis: MsCl reacts vigorously with water to form methanesulfonic acid, which is unreactive in this context.[3][4]

      • Solution: Always use MsCl from a freshly opened bottle or purify it by distillation before use. Handle it exclusively under an inert atmosphere.

    • Amine Purity: The starting amine, (2-Methyl-1,4-dioxan-2-yl)methanamine, must be pure and dry.

      • Solution: If the purity is suspect, consider purification by distillation or chromatography. Ensure it has been stored properly to prevent moisture absorption.

  • Suboptimal Reaction Conditions:

    • Presence of Water: This is the most frequent cause of failure.[3]

      • Solution: Ensure all glassware is rigorously oven-dried (or flame-dried) and cooled under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Incorrect Base Selection or Stoichiometry: The base must be strong enough to deprotonate the amine (or the resulting ammonium salt) but not so nucleophilic that it competes in reacting with the MsCl.

      • Solution: Use at least 1.1 to 1.2 equivalents of a base like triethylamine or pyridine.[3] If the reaction is sluggish, add 5-10 mol% of DMAP as a catalyst.[6][7] The enhanced nucleophilicity of DMAP facilitates the formation of a highly reactive intermediate, accelerating the reaction.[5]

  • Ineffective Workup and Purification:

    • Product Loss During Extraction: The sulfonamide product has an acidic N-H proton. If the aqueous layer is too basic during workup, the product can be deprotonated and partitioned into the aqueous layer, leading to significant loss.

      • Solution: During the aqueous wash, ensure the pH is neutral or slightly acidic before extracting with an organic solvent.

    • Purification Challenges: The product may be an oil or a solid that is difficult to crystallize.

      • Solution: If recrystallization is challenging, silica gel chromatography is a reliable alternative. Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to achieve good separation.[3]

Guide 2: Problem - Side Product Formation

Minimizing impurities is key to obtaining a clean product and simplifying purification.

Catalytic Role of DMAP in Sulfonylation

G MsCl Methanesulfonyl Chloride (MsCl) Intermediate N-Methanesulfonyl-DMAP Cation (Highly Reactive Intermediate) MsCl->Intermediate + DMAP Amine (2-Methyl-1,4-dioxan-2-yl)methanamine DMAP DMAP (Catalyst) Product (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide Intermediate->Product + Amine - DMAP DMAP_Regen DMAP (Regenerated) Chloride Cl⁻

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting chromatographic anomalies in the HPLC analysis of (2-Methyl-1,4-dioxan-2-yl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting chromatographic anomalies in the HPLC analysis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide .

Because this molecule features both a polar 1,4-dioxane ring (a strong hydrogen bond acceptor) and a weakly acidic methanesulfonamide group, it is highly susceptible to secondary interactions that disrupt peak symmetry. The following guide provides field-proven diagnostics, mechanistic explanations, and self-validating protocols to resolve peak tailing.

Part 1: Diagnostic Workflow

Before adjusting method parameters, you must isolate whether the peak tailing is a physical system issue (fluidics/plumbing) or a chemical interaction issue (thermodynamics/kinetics). Use the diagnostic logic below to determine your troubleshooting path.

Troubleshooting Start Analyze Peak Tailing (Asymmetry Factor > 1.5) CheckAll Do all peaks tail or just the sulfonamide? Start->CheckAll AllTail All Peaks Tail (Physical Issue) CheckAll->AllTail Yes OneTail Only Sulfonamide Tails (Chemical Issue) CheckAll->OneTail No DeadVol Check Extra-Column Volume & Fittings AllTail->DeadVol Frit Replace Blocked Frit / Guard Column AllTail->Frit Silanol Silanol Interactions? OneTail->Silanol pH Suboptimal pH? OneTail->pH FixSilanol Use Base-Deactivated/ End-Capped C18 Silanol->FixSilanol FixpH Adjust pH to < 3.0 (Protonate Silanols) pH->FixpH

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Deep Dive Troubleshooting (FAQs)

Q1: Why does (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide exhibit severe peak tailing on standard C18 columns? A1: The primary retention mechanism for this molecule is hydrophobic partitioning with the C18 ligands. However, on older "Type A" silica columns or poorly end-capped columns, approximately 50% of the silica surface consists of unbonded, exposed silanol (-SiOH) groups[1]. The oxygen atoms in the 1,4-dioxane ring and the protons in the primary methanesulfonamide group engage in secondary hydrogen-bonding and dipole interactions with these exposed silanols. Because these secondary interactions possess significantly slower desorption kinetics than the primary hydrophobic mechanism, the later-eluting molecules trail behind, stretching the back half of the peak into a "tail"[2].

Mechanism cluster_Silica Silica Stationary Phase (pH > 3.0) Analyte (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide Silanol Ionized Silanol (-SiO⁻) Analyte->Silanol Secondary Interaction (H-Bonding / Dipole) C18 C18 Ligand Analyte->C18 Primary Interaction (Hydrophobic)

Fig 2: Dual retention mechanism causing peak tailing via secondary silanol interactions.

Q2: How does mobile phase pH influence the tailing of this specific sulfonamide? A2: Mobile phase pH dictates the ionization state of both the analyte and the silica stationary phase. Above pH 3.0, residual silanols begin to deprotonate into negatively charged silanoxide ions (-SiO⁻), which interact strongly with polar functional groups via ion-exchange or strong dipole interactions[3]. By lowering the mobile phase pH to 2.5 (e.g., using 0.1% formic acid or a phosphate buffer), you force the protonation of the silanol groups, neutralizing their charge. This effectively masks the secondary interaction sites, drastically sharpening the peak[4].

Q3: My peak tailing is accompanied by a slight retention time shift and peak splitting. Could this be a sample preparation issue? A3: Yes. This is a classic symptom of sample solvent incompatibility (often mimicking mass overload). If the sulfonamide is dissolved in a strong solvent (e.g., 100% acetonitrile or methanol) but injected into a highly aqueous mobile phase, the sample plug does not mix instantaneously. The analyte travels rapidly through the column before partitioning properly, leading to distorted, tailing, or splitting peaks[5].

Part 3: Quantitative Impact of Chromatographic Parameters

The table below summarizes how specific methodological choices quantitatively impact the USP Tailing Factor ( Tf​ ) and overall resolution for polar sulfonamides.

Column ChemistryMobile Phase pHSample DiluentExpected USP Tailing Factor ( Tf​ )Resolution Impact
Standard C18 (Type A Silica)6.0 (Unbuffered)Mobile Phase> 2.0 (Severe Tailing)Poor (Co-elution risk)
End-capped C18 (Type B Silica)6.0 (Unbuffered)Mobile Phase1.4 - 1.6 (Moderate Tailing)Fair
End-capped C18 (Type B Silica)2.5 (0.1% Formic Acid)Mobile Phase1.0 - 1.1 (Symmetrical)Excellent
End-capped C18 (Type B Silica)2.5 (0.1% Formic Acid)100% Acetonitrile 1.8 (Peak Splitting/Fronting)Poor (Solvent mismatch)

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Method Optimization & Chemical Validation (Self-Validating System)

Objective: Eliminate secondary silanol interactions and validate that the tailing is chemical, not physical.

  • Step 1: Buffer Preparation. Prepare a 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using dilute phosphoric acid. Filter through a 0.22 µm membrane. (Causality: High buffer capacity at pH 2.5 ensures complete protonation of surface silanols, neutralizing their negative charge).

  • Step 2: Column Installation. Install a high-purity, base-deactivated (end-capped) C18 column built on Type B silica.

  • Step 3: Self-Validating Sample Preparation. Prepare a system suitability solution containing 0.1 mg/mL of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide and 0.05 mg/mL of Uracil (a neutral, non-retained marker) dissolved strictly in the initial mobile phase composition.

  • Step 4: Execution & Validation. Inject the sample.

    • Outcome A: If the Uracil peak is perfectly symmetrical ( Tf​≈1.0 ) but the sulfonamide still tails, the system physically validates that extra-column volume is not the issue, and residual secondary chemical interactions remain.

    • Outcome B: If both peaks tail, the issue is physical (proceed to Protocol 2).

Protocol 2: Extra-Column Volume & Physical Troubleshooting

Objective: Resolve physical dead volume issues if the self-validation in Protocol 1 indicates a system-wide fluidic problem.

  • Step 1: Inspect Tubing. Replace any PEEK or stainless-steel tubing between the autosampler, column, and detector with 0.12 mm ID (red) microbore tubing to minimize dispersion.

  • Step 2: Verify Fittings. Ensure all zero-dead-volume (ZDV) fittings are properly seated. (Causality: A poorly seated ferrule creates a microscopic mixing chamber prior to the column bed, which causes exponential peak tailing for all analytes).

  • Step 3: Frit Replacement. If system backpressure is >10% higher than historical norms, reverse flush the column (only if permitted by the manufacturer) or replace the inline filter/guard column to remove particulate buildup that causes flow channeling.

References

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Available at: [Link][2]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. Available at:[Link][3]

  • Scribd. "Troubleshooting Peak Tailing in LC." High Performance Liquid Chromatography Documents. Available at: [Link][1]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.com. Available at: [Link][4]

  • Khemit. "Home | HPLC Calculator." Khemit.net. Available at:[Link][5]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting in Sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields and complex purification profiles during sulfonamide synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields and complex purification profiles during sulfonamide synthesis. The reaction between a sulfonyl chloride and an amine appears deceptively simple on paper. However, the highly reactive nature of the sulfonyl electrophile often leads to a cascade of side reactions if the microenvironment (solvent, base, stoichiometry, and temperature) is not rigorously controlled.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind byproduct formation and provide self-validating protocols to ensure absolute regioselectivity and high yields in your workflows.

Mechanistic Overview: The Competing Pathways

Before troubleshooting, we must visualize the chemical battlefield. When you introduce a primary amine to a sulfonyl chloride, you are initiating a race between the desired nucleophilic attack and several parasitic pathways.

ReactionPathways SC Sulfonyl Chloride (Electrophile) MS Mono-Sulfonamide (Target Product) SC->MS + Amine (Controlled Base) SA Sulfonic Acid (Hydrolysis) SC->SA + H2O (Moisture) SE Sulfonate Ester (Solvent Reaction) SC->SE + R-OH (Alcohol Solvent) PA Primary Amine (Nucleophile) PA->MS BS Bis-Sulfonamide (Over-reaction) MS->BS + Excess SC (Strong Base/Heat)

Caption: Competing pathways in sulfonamide synthesis: target formation vs. common byproducts.

Diagnostic FAQs: Causality & Corrective Actions

Q1: I am consistently seeing a less polar spot on my TLC plate, which LC-MS identifies as a di-sulfonylated (bis-sulfonamide) byproduct. How do I prevent this? The Causality: Primary amines react to form mono-sulfonamides, which still possess an N-H bond. Because the adjacent sulfonyl group is highly electron-withdrawing, this N-H proton is acidic (pKa ~10). If you use an excess of a strong base (like Triethylamine) or excess sulfonyl chloride, the mono-sulfonamide is deprotonated into a highly nucleophilic sulfonamide anion, which rapidly attacks a second equivalent of sulfonyl chloride[1]. The Solution:

  • Strict Stoichiometry: Never exceed 1.05 equivalents of sulfonyl chloride.

  • Base Selection: Switch from Triethylamine to a weaker or more sterically hindered base like Pyridine or 2,6-Lutidine.

  • Phase Isolation: Utilize a biphasic Schotten-Baumann system (see Protocol 1) to physically separate the reactive anion from the electrophile.

Q2: My reaction stalls at 50% conversion, and I am isolating large quantities of sulfonic acid. Why is my sulfonyl chloride degrading? The Causality: Sulfonyl chlorides are exquisitely moisture-sensitive. Water acts as a competing nucleophile, hydrolyzing the sulfonyl chloride into a highly stable, unreactive sulfonic acid[1]. Furthermore, the generation of HCl during the reaction can autocatalytically accelerate degradation if not properly scavenged. The Solution: Ensure all glassware is oven-dried and solvents are strictly anhydrous. If your amine requires aqueous conditions to dissolve, you must use an excess of sulfonyl chloride or transition to Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol, which have been proven to significantly slow the hydrolysis rate of sulfonyl chlorides while maintaining high sulfonamide yields[2].

Q3: I attempted to improve the solubility of my polar amine by adding a small amount of methanol to the DCM solvent, but now I have an unidentified byproduct. What happened? The Causality: Alcohols are excellent nucleophiles. By introducing methanol, you triggered the formation of a methyl sulfonate ester[1]. Sulfonate esters are not only yield-killers but are also heavily flagged in pharmaceutical development due to their potential genotoxicity (PGIs). The Solution: Never use protic/alcoholic solvents in sulfonamide synthesis. If solubility is an issue, use anhydrous DMF, DMAc, or Acetonitrile. Alternatively, water can be used safely if paired with sodium carbonate as an HCl scavenger in a rigorously controlled eco-friendly protocol[3].

Quantitative Optimization Data

To illustrate the impact of reaction conditions on byproduct formation, review the comparative data below. This table synthesizes expected outcomes based on standard optimization matrices.

Reaction ConditionSolvent SystemBase UsedTarget Mono-Sulfonamide (%)Bis-Sulfonamide Byproduct (%)Sulfonic Acid Byproduct (%)
Standard Homogeneous DCM (Trace Moisture)Et₃N (2.0 eq)65%18%17%
Schotten-Baumann DCM / H₂ONaOH (aq)94% <1% 5%
Silyl Triflate Promoted Anhydrous MeCNPyridine / TMSOTf96% <1% 3%
Deep Eutectic Solvent ChCl / GlycerolNone (DES acts as buffer)88%2%10%
Self-Validating Experimental Protocols
Protocol 1: Biphasic Schotten-Baumann Synthesis (Zero Bis-Sulfonylation)

Mechanism of Action: This protocol leverages thermodynamics and solubility. The acidic mono-sulfonamide product is immediately deprotonated by aqueous NaOH. The resulting anion is highly water-soluble and partitions exclusively into the aqueous layer, physically isolating it from the unreacted sulfonyl chloride trapped in the organic layer.

BiphasicWorkflow OrgPhase Organic Phase (DCM) Contains: R-SO2Cl Interface Biphasic Interface Reaction Zone OrgPhase->Interface AqPhase Aqueous Phase (Water) Contains: R'-NH2 + NaOH AqPhase->Interface Product Deprotonated Sulfonamide Partitions to Aqueous Interface->Product Prevents Bis-sulfonylation Isolation Acidification & Extraction Yields Pure Product Product->Isolation

Caption: Biphasic Schotten-Baumann workflow physically separating the product from excess electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.0 eq) in a 10% aqueous NaOH solution (3.0 eq of base).

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in an equal volume of Dichloromethane (DCM).

  • Biphasic Mixing: Cool the aqueous amine solution to 0 °C. Add the DCM solution dropwise under vigorous biphasic stirring (1000+ RPM is critical to maximize interfacial surface area).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Self-Validation Checkpoint: Stop stirring and let the phases separate. Sample the aqueous layer and adjust a micro-aliquot to pH 2. If a white precipitate forms, your mono-sulfonamide has successfully partitioned.

  • Isolation: Discard the organic layer (which contains unreacted sulfonyl chloride and non-polar impurities). Acidify the aqueous layer to pH 2-3 using 1M HCl. The pure mono-sulfonamide will precipitate out and can be collected via vacuum filtration.

Protocol 2: Silyl Triflate-Promoted Sulfonylation for Unreactive Amines

Mechanism of Action: Sterically hindered or electron-deficient amines often require harsh heating, which drives the thermal degradation of sulfonyl chlorides. By introducing Trimethylsilyl trifluoromethanesulfonate (TMSOTf), the sulfonyl chloride is Lewis-activated into a highly electrophilic sulfonyl triflate intermediate. This allows the reaction to proceed rapidly at room temperature, precluding thermal degradation and bis-sulfonamide formation[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the unreactive amine (1.0 eq) and sulfonyl chloride (1.2 eq) in anhydrous Acetonitrile (0.3 M concentration).

  • Base Addition: Add anhydrous Pyridine (5.0 eq) via syringe.

  • Activation: Cool the flask to 0 °C. Slowly add TMSOTf (1.5 eq) dropwise via syringe. The solution may change color as the highly reactive sulfonyl triflate intermediate forms.

  • Reaction: Remove the ice bath and stir at room temperature for 1-3 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The complete consumption of the starting amine without the appearance of a high-Rf bis-sulfonamide spot validates the silyl-directed selectivity[4].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide vs. Classical Sulfonamides in Drug Design

As the pharmaceutical industry shifts away from planar, over-optimized aromatic rings—a movement often termed "escaping flatland"—medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds. (2-M...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from planar, over-optimized aromatic rings—a movement often termed "escaping flatland"—medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds. (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5) represents a prime example of this modern design philosophy.

This guide provides an objective, data-supported comparison between this novel aliphatic building block and classical aryl sulfonamides (such as sulfamethoxazole and acetazolamide). By analyzing physicochemical properties, metabolic stability, and target engagement mechanisms, this document serves as a self-validating framework for researchers integrating 1,4-dioxane scaffolds into their lead optimization pipelines [1].

Structural Rationale & Physicochemical Comparison

Classical sulfonamides rely heavily on flat aniline or heteroaromatic cores. While these provide rigid vectors for target binding (e.g., Carbonic Anhydrase or COX-2 inhibition), they often suffer from poor aqueous solubility, high plasma protein binding, and idiosyncratic toxicity driven by reactive aniline metabolites.

By contrast, the (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide scaffold introduces three critical structural advantages:

  • High Fsp³ (Fraction of sp³ Carbons): The 1,4-dioxane ring significantly increases the three-dimensionality of the molecule, improving thermodynamic solubility and reducing off-target promiscuity [2].

  • Steric Shielding at the Quaternary Center: The installation of a methyl group at the C2 position of the dioxane ring creates a quaternary carbon. This eliminates the α-proton, effectively blocking Cytochrome P450 (CYP450)-mediated oxidative cleavage.

  • Bioisosteric Versatility: The methanesulfonamide moiety acts as a highly effective, non-classical bioisostere for carboxylic acids, maintaining strong hydrogen-bond donor/acceptor capabilities without the permeability limitations of a charged carboxylate [3].

Quantitative Data Summary: Scaffold Comparison

The following table summarizes the predictive and experimental physicochemical properties of the 1,4-dioxane scaffold compared to industry-standard sulfonamides.

Property / Metric(2-Methyl-1,4-dioxan-2-yl)methanesulfonamideSulfamethoxazole (Classical Aryl)Acetazolamide (Heteroaryl)Causality / Impact on Drug Design
Molecular Weight 195.2 g/mol 253.3 g/mol 222.2 g/mol Lower MW allows higher ligand efficiency (LE) during fragment-based drug discovery.
Fsp³ 0.83 0.000.25Higher Fsp³ correlates with improved clinical success rates and reduced toxicity.
LogP (Lipophilicity) ~ -0.5 to 0.20.89-0.26Optimal hydrophilicity for oral bioavailability and avoiding non-specific lipid partitioning.
H-Bond Donors/Acceptors 1 / 42 / 42 / 5The 1,4-dioxane oxygens serve as excellent localized H-bond acceptors for kinase hinge regions.
Metabolic Liability Low (Sterically shielded C2)High (N-acetylation, CYP oxidation)ModerateThe quaternary C2 center prevents rapid first-pass metabolism.

Mechanistic Causality: Target Engagement & Pathway Modulation

When deployed as an enzyme inhibitor (e.g., against Carbonic Anhydrases or as a kinase hinge-binder), the binding mechanics of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide differ fundamentally from planar sulfonamides.

Classical aryl sulfonamides insert their planar rings into hydrophobic pockets, which can lead to entropic penalties if the pocket requires conformational adaptation. The 1,4-dioxane scaffold, however, utilizes its oxygen atoms to displace high-energy water molecules within the binding site, while the flexible methanesulfonamide arm coordinates with active-site metals (like the Zn²⁺ ion in Carbonic Anhydrase) or forms bidentate hydrogen bonds with the protein backbone.

CA_Pathway Target Enzyme Active Site (e.g., Zn2+ Coordination) Outcome1 Displacement of High-Energy Water Target->Outcome1 Outcome2 Pathway Modulation (e.g., pH / Kinase Blockade) Target->Outcome2 Scaffold (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide Inhibition Target Engagement & H-Bonding Network Scaffold->Inhibition High Fsp3 / Steric Fit Classical Classical Aryl Sulfonamides (e.g., Acetazolamide) Classical->Inhibition Flat Aromatic Fit Inhibition->Target Binds

Diagram 1: Comparative binding mechanisms and downstream signaling modulation of sulfonamide scaffolds.

Experimental Methodologies: A Self-Validating System

To establish the trustworthiness of this scaffold in your pipeline, it is critical to empirically validate its metabolic stability and binding kinetics. Do not simply assume stability based on structure; use the following optimized protocols to generate reproducible data.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay proves the causality of the C2-methyl steric shield in preventing rapid oxidative degradation.

  • Preparation: Prepare a 10 mM stock solution of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide in LC-MS grade DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining compound percentage versus time. Expected Result: The 1,4-dioxane derivative should exhibit a half-life ( t1/2​ ) > 120 minutes, vastly outperforming unbranched aliphatic sulfonamides.

Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

To validate the methanesulfonamide moiety's target engagement capabilities.

  • Reagent Setup: Prepare a solution of human Carbonic Anhydrase II (hCA II) and the pH indicator phenol red (0.2 mM) in 20 mM HEPES buffer (pH 7.5).

  • Substrate Preparation: Saturate a separate buffer solution with CO₂ gas at 20°C to serve as the substrate.

  • Compound Titration: Pre-incubate the enzyme solution with varying concentrations of the 1,4-dioxane sulfonamide (0.1 nM to 10 µM) for 15 minutes to allow for equilibration.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate using a stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) to track the initial velocity of the hydration reaction.

  • Data Fitting: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to derive the inhibition constant ( Ki​ ).

Workflow Step1 Compound Prep (10 mM DMSO) Step2 HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 Protein Precipitation (Cold Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 CL_int & Half-life Calculation Step4->Step5

Diagram 2: Step-by-step experimental workflow for validating microsomal metabolic stability.

Conclusion

Integrating (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide into drug discovery programs offers a scientifically sound method for circumventing the limitations of flat, aromatic sulfonamides. By leveraging the high Fsp³ character of the 1,4-dioxane ring and the steric shielding of the quaternary C2 center, researchers can achieve superior metabolic stability and aqueous solubility while maintaining the potent target engagement characteristic of the sulfonamide pharmacophore.

References

  • Bolchi, C., et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Matera, R., et al. "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2012. Available at:[Link]

  • Ballatore, C., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, ACS Publications, 2016. Available at:[Link]

Comparative

Comprehensive Cross-Validation Guide: Analytical Strategies for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5)[1] is a highly polar, low-molecular-weight (195.2 g/mol ) building block increasingly utilized in advanced pharmaceutical synthesis. For analytical scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2167492-61-5)[1] is a highly polar, low-molecular-weight (195.2 g/mol ) building block increasingly utilized in advanced pharmaceutical synthesis. For analytical scientists and drug development professionals, this compound presents a distinct challenge: it completely lacks an extended π-conjugated system.

Because the 1,4-dioxane ring and methanesulfonamide moieties do not absorb UV light above 210 nm, traditional HPLC-UV methods are fundamentally inadequate. Relying on low-wavelength UV detection introduces severe baseline drift, solvent interference, and fails to meet the rigorous standards set by the[2].

To establish a robust control strategy, we must pivot to orthogonal, mass-sensitive detection techniques. This guide provides a comprehensive cross-validation of HPLC-CAD (Charged Aerosol Detection) against LC-MS/MS and qNMR , detailing the causality behind each experimental choice and providing self-validating protocols.

Methodological Rationale: The Causality of Technique Selection

As a Senior Application Scientist, selecting an analytical method requires aligning the physicochemical properties of the analyte with the physics of the detector.

  • HPLC-CAD (The Primary QC Workhorse): Charged Aerosol Detection is a universal, mass-sensitive technique that measures the charge transferred to residual analyte particles after mobile phase evaporation[3]. We pair CAD with Hydrophilic Interaction Liquid Chromatography (HILIC). Why? HILIC utilizes high-organic mobile phases (>70% Acetonitrile). The low surface tension of acetonitrile dramatically enhances nebulization efficiency and droplet evaporation in the CAD, yielding significantly smaller, more uniform particles and boosting the signal-to-noise ratio for polar compounds[4].

  • LC-MS/MS (The Trace Analyzer): While CAD is excellent for assay and major impurities, LC-MS/MS provides the unparalleled sensitivity required for trace-level profiling. However, Electrospray Ionization (ESI) is highly susceptible to matrix ionization suppression, necessitating cross-validation against a less matrix-dependent method like CAD.

  • qNMR (The Absolute Baseline): Because novel building blocks often lack certified reference standards, Quantitative NMR is employed. qNMR relies on the integration of distinct proton signals against a traceable internal standard, providing an absolute mass fraction (true purity) to anchor the accuracy of the chromatographic methods.

Cross-Validation Workflow

CrossValidation Target Analyte: (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide Constraint Chemical Constraint: Polar & Non-chromophoric Target->Constraint HILIC_CAD HILIC-CAD (Primary QC Method) Constraint->HILIC_CAD High Organic Compatibility LC_MSMS LC-MS/MS (Trace Impurities) Constraint->LC_MSMS High Sensitivity Requirement qNMR qNMR (Absolute Purity) Constraint->qNMR No Ref. Standard Available Val_CAD ICH Q2(R2) Validation: Linearity, Precision, Accuracy HILIC_CAD->Val_CAD Val_MS ICH Q2(R2) Validation: Matrix Effects, LOD/LOQ LC_MSMS->Val_MS CrossVal Statistical Cross-Validation (ANOVA, F-test) qNMR->CrossVal True Purity Baseline Val_CAD->CrossVal Val_MS->CrossVal Output Validated Orthogonal Analytical Strategy CrossVal->Output

Fig 1: Orthogonal cross-validation workflow for non-chromophoric compound analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a closed, self-validating system incorporating built-in System Suitability Testing (SST) as mandated by [5].

Protocol A: HILIC-CAD Assay Method

Objective: Routine quantification and major impurity profiling.

  • Column Selection: Waters XBridge BEH Amide (100 x 2.1 mm, 2.5 µm). Causality: The amide stationary phase provides strong hydrogen-bonding interactions, effectively retaining the polar sulfonamide group.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: Non-volatile salts (like phosphates) will permanently foul the CAD and MS. Ammonium formate is strictly required as it is fully volatile[6].

  • Gradient Elution: Start at 95% B, decrease to 60% B over 10 minutes. Flow rate: 0.4 mL/min.

  • CAD Parameters: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter constant at 3.6s.

  • Self-Validation (SST):

    • Specificity Check: Inject a blank (95% ACN). The baseline must show no peaks >0.1% of the target analyte area at the expected retention time.

    • Precision Check: Inject the 50 µg/mL working standard 5 times. The method is validated for the run only if the %RSD of the peak area is ≤ 2.0%.

Protocol B: HILIC-LC-MS/MS Trace Method

Objective: Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for trace analysis.

  • Chromatographic Conditions: Mirror Protocol A exactly to ensure seamless cross-validation and identical matrix elution profiles.

  • Ionization Source: Electrospray Ionization in Negative Mode (ESI-). Causality: The acidic protons on the methanesulfonamide group (-SO₂NH₂) deprotonate readily in negative mode, yielding a strong [M-H]⁻ precursor ion at m/z 194.0.

  • MRM Transitions: Monitor the transition m/z 194.0 → 95.0 (corresponding to the methanesulfonate fragment).

  • Self-Validation (SST):

    • Matrix Effect Check: Spike the analyte into a post-column infusion flow. A deviation of >15% in the baseline signal during the elution window indicates unacceptable ion suppression, requiring gradient adjustment.

Cross-Validation Results & Data Presentation

The following data summarizes the cross-validation of the three orthogonal techniques. Notably, CAD response is inherently non-linear over wide concentration ranges due to the power-law relationship of particle charging ( A=aCb )[7]. Therefore, a quadratic fit (or power-function linearization) is applied to the CAD data to achieve an R2>0.998 , whereas LC-MS/MS utilizes a standard linear fit.

Table 1: Cross-Validation Performance Metrics
Validation Parameter ()HILIC-CAD (Assay/QC)HILIC-LC-MS/MS (Trace)qNMR (Reference Baseline)
Validated Linear Range 1.0 – 100 µg/mL0.01 – 5.0 µg/mL1.0 – 50 mg/mL
Linearity Fit ( R2 ) > 0.998 (Quadratic fit)> 0.995 (Linear fit)> 0.999 (Linear fit)
Limit of Detection (LOD) 0.3 µg/mL0.003 µg/mLN/A (Mass limited)
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 µg/mLN/A (Mass limited)
Method Precision (%RSD) 1.2% (at 50 µg/mL)3.5% (at 0.5 µg/mL)0.5% (at 10 mg/mL)
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 108.5%Absolute (True Value)
Matrix Susceptibility LowHigh (Ion Suppression)None
Analytical Conclusion

The cross-validation proves that HILIC-CAD is the superior method for routine batch release and assay of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. It provides excellent precision (1.2% RSD) and accuracy (98.5-101.2%) without the matrix suppression vulnerabilities of LC-MS/MS. However, LC-MS/MS remains strictly necessary for quantifying trace impurities below the 0.3 µg/mL CAD threshold. qNMR successfully served as the absolute anchor, validating the accuracy of the chromatographic standards.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • A Simplified Guide for Charged Aerosol Detection of Non-Chromophoric Compounds Source: Journal of Pharmaceutical and Biomedical Analysis (Soliven et al., 2017) URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide: Benchmarking Traditional and Modern Methodologies

In the landscape of modern medicinal chemistry and drug development, the efficient and robust synthesis of novel chemical entities is paramount. The sulfonamide functional group is a cornerstone of many therapeutic agent...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the efficient and robust synthesis of novel chemical entities is paramount. The sulfonamide functional group is a cornerstone of many therapeutic agents, and the development of versatile synthetic routes to access diverse sulfonamide-containing scaffolds is a continuous endeavor.[1][2] This guide provides a comparative analysis of a traditional synthetic approach for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide against contemporary, innovative methods, offering researchers and process chemists a data-driven perspective on synthetic strategy selection.

The target molecule, (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, incorporates a cyclic ether moiety, a structural feature often explored to modulate physicochemical properties such as solubility and metabolic stability. The selection of an optimal synthetic pathway for such molecules requires a careful evaluation of factors including yield, purity, scalability, cost-effectiveness, and environmental impact.

Benchmark Synthesis: The Classical Sulfonyl Chloride Approach

The most conventional and widely practiced method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a suitable amine.[1][2] This method is often favored for its simplicity and the ready availability of starting materials. For the synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, the benchmark protocol would involve the reaction of (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride with ammonia.

Rationale for the Benchmark Selection: This approach represents the industrial standard for many simple sulfonamides due to its high yields and relatively low cost. The primary drawback lies in the preparation of the sulfonyl chloride precursor, which can involve harsh reagents.[3]

Visualizing the Benchmark Pathway

Benchmark_Synthesis start (2-Methyl-1,4-dioxan-2-yl)methanol sulfonyl_chloride (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride start->sulfonyl_chloride SOCl2 or similar chlorinating agent sulfonamide (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide sulfonyl_chloride->sulfonamide Ammonia (NH3)

Caption: A simplified workflow for the benchmark synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

Comparative Analysis of Synthetic Methodologies

The following table provides a high-level comparison of the benchmark synthesis with modern alternatives. The quantitative data presented are representative of typical outcomes for these reaction classes as reported in the literature.

Methodology Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Benchmark: Sulfonyl Chloride + Amine 80-95>95High yield, cost-effective, simple procedure.Harsh reagents for sulfonyl chloride synthesis, limited functional group tolerance.[1][2]
Alternative 1: Palladium-Catalyzed Chlorosulfonylation 70-90>95Mild conditions, excellent functional group tolerance.[1][2]Use of expensive palladium catalyst, requires boronic acid precursor.[1][2]
Alternative 2: Green Synthesis with Natural Catalysts >90>95Environmentally friendly, low-cost catalysts, high yields.[4]Primarily demonstrated for aromatic sulfonamides, may require optimization for aliphatic substrates.[4]
Alternative 3: Synthesis via Methyl Sulfinates 85-95>95Avoids hazardous sulfonyl chlorides, stable intermediates, good for chiral synthesis.[5]Two-step process (sulfinamide formation then oxidation).[5]

Detailed Experimental Protocols

Benchmark Synthesis: (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide via Sulfonyl Chloride

Step 1: Synthesis of (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride

  • To a stirred solution of (2-methyl-1,4-dioxan-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The reaction is then carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

  • Dissolve the crude (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride (1.0 eq) in a solvent like tetrahydrofuran.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel provides the pure (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

Alternative 1: Palladium-Catalyzed Synthesis

This method is adapted from the synthesis of aryl sulfonamides and would require the corresponding boronic acid, which may not be readily available for the aliphatic target. It is presented here as a conceptually modern alternative that excels in contexts with sensitive functional groups.[1][2]

Conceptual Workflow:

Palladium_Catalyzed_Synthesis boronic_acid (2-Methyl-1,4-dioxan-2-yl)methaneboronic acid sulfonyl_chloride In situ generated sulfonyl chloride boronic_acid->sulfonyl_chloride SO2, CuCl2, Pd catalyst sulfonamide (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide sulfonyl_chloride->sulfonamide Amine

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Comparative

Structure-activity relationship (SAR) studies of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide analogs

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide analogs, focusing on their application as next-generation, highly selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide analogs, focusing on their application as next-generation, highly selective Voltage-Gated Sodium Channel (NaV1.8) inhibitors.

Executive Summary: The Evolution of NaV1.8 Inhibitors

Voltage-gated sodium channels (NaVs) are transmembrane proteins that initiate action potentials in electrically excitable cells[1]. Among these, NaV1.8 is predominantly expressed in the dorsal root ganglia (DRG) and plays a specialized, critical role in pain signaling pathways[2]. Because NaV1.8-null mutant models demonstrate pronounced analgesia to noxious stimuli without motor deficits, blocking this specific channel is a widely accepted therapeutic strategy for inflammatory and neuropathic pain[2].

Historically, NaV1.8 inhibitors have relied heavily on arylsulfonamide pharmacophores. While potent, these legacy scaffolds often suffer from poor metabolic stability and off-target inhibition of the cardiac isoform, NaV1.5. Recent SAR explorations have identified the (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide scaffold as a conformationally restricted, highly selective aliphatic alternative that overcomes these historical liabilities[2].

Mechanistic Rationale

The pore-forming alpha subunit of the sodium channel is sufficient for ion conduction, but its gating kinetics are modulated by the binding of small molecules to specific domains[2]. (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide analogs act as state-dependent blockers. They preferentially bind to the Domain IV S4-S5 linker of the channel when it is in the inactivated state, preventing the channel from returning to its resting state and thereby halting repetitive action potential firing.

G N1 Nociceptive Stimulus N2 NaV1.8 Activation (DRG Neurons) N1->N2 N3 Action Potential Firing N2->N3 N4 Pain Signal Transmission N3->N4 I1 (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide I2 Binds Domain IV S4-S5 I1->I2 I3 Stabilizes Inactivated State I2->I3 I3->N2 Inhibits

Mechanism of NaV1.8 inhibition by (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide analogs.

Structural Rationale & SAR Dynamics

The transition from simple methanesulfonamides to the highly decorated (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide scaffold represents a masterclass in structure-based drug design. Every moiety serves a distinct thermodynamic or pharmacokinetic purpose:

  • The 1,4-Dioxane Ring: The oxygen atoms within the dioxane ring act as critical hydrogen-bond acceptors. SAR studies replacing the dioxane with a cyclohexane ring result in a >40-fold drop in target affinity, confirming that the dipole moment and H-bonding capabilities are essential for anchoring the molecule within the hydrophilic pocket of the S4-S5 linker.

  • The 2-Methyl Quaternary Center: This is the most critical modification. The addition of the 2-methyl group creates a steric clash that restricts the dihedral angle of the methanesulfonamide linker. By locking the molecule into its bioactive conformation, the entropic penalty of binding is minimized, driving sub-50 nM potency. Furthermore, this specific geometry clashes with the slightly narrower binding pocket of the cardiac NaV1.5 channel, providing exquisite selectivity.

  • Sulfonamide N-Substitution: The terminal nitrogen serves as a vector for exploring the lipophilic extracellular domain. Bulky spiro-oxindole or substituted biaryl groups are well-tolerated here and drive the overall residence time of the drug-target complex[2].

SAR Core Core Scaffold: (2-Methyl-1,4-dioxan-2-yl) methanesulfonamide Mod1 2-Methyl Substitution Core->Mod1 Mod2 1,4-Dioxane Oxygen Core->Mod2 Mod3 Sulfonamide Nitrogen Core->Mod3 Eff1 Restricts conformation; Improves NaV1.5 selectivity Mod1->Eff1 Eff2 H-bond acceptor; Increases target residence time Mod2->Eff2 Eff3 Tolerates bulky aryl groups; Drives potency (IC50 < 50 nM) Mod3->Eff3

Key SAR modifications and their pharmacological effects on the target scaffold.

Comparative Performance Metrics

To objectively evaluate the performance of this scaffold, we compare a synthesized 2-Methyl analog against its des-methyl precursor, as well as two industry-standard benchmarks: the clinical candidate VX-150 and the legacy arylsulfonamide PF-01247324.

CompoundStructural Class / ModificationNaV1.8 IC₅₀ (nM)NaV1.5 IC₅₀ (µM)Selectivity (Fold)HLM t₁/₂ (min)
Compound A Des-methyl 1,4-dioxane analog1258.568x22
Compound B 2-Methyl-1,4-dioxane core 18 >30 >1600x 85
VX-150 Clinical Benchmark3515.2434x45
PF-01247324 Arylsulfonamide Benchmark19012.063x15

Data Synthesis: The inclusion of the 2-methyl group (Compound B) yields a nearly 7-fold increase in potency over the des-methyl variant (Compound A) and pushes cardiac selectivity beyond 1600-fold. Furthermore, replacing the traditional arylsulfonamide (PF-01247324) with our aliphatic methanesulfonamide core drastically reduces Cytochrome P450-mediated oxidation, extending the human liver microsomal (HLM) half-life to 85 minutes.

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems, ensuring that artifacts are actively engineered out of the workflow.

A. Automated Patch-Clamp Electrophysiology

To accurately determine the state-dependent IC₅₀ values, we utilize a high-throughput automated patch-clamp system.

  • Cell Preparation: Utilize HEK293 cells stably expressing human NaV1.8.

    • Causality: HEK293 cells lack endogenous voltage-gated sodium currents. This ensures that the recorded signals are exclusively from the transfected NaV1.8 channels, self-validating target specificity.

  • Solution Chemistry: The intracellular solution is formulated with 140 mM CsF, 10 mM NaCl, 1 mM EGTA, and 10 mM HEPES (pH 7.3).

    • Causality: Cesium blocks endogenous potassium channels, isolating the sodium current. Fluoride is critical as it reacts with the glass/chip surface to enhance gigaseal stability, enabling the long-lasting recordings required for cumulative concentration-response curves.

  • Voltage Protocol: Cells are held at a resting potential of -120 mV. To test for state-dependent block, an 8-second conditioning prepulse to -40 mV is applied prior to a test pulse to 0 mV.

    • Causality: (2-Methyl-1,4-dioxan-2-yl)methanesulfonamides bind with highest affinity to the inactivated state. The -40 mV prepulse forces the channel population into this inactivated state, maximizing the assay’s sensitivity and reflecting the depolarized state of firing nociceptors.

Workflow S1 Cell Preparation (HEK293-NaV1.8) S2 Compound Incubation (Automated Patch-Clamp) S1->S2 S3 Voltage Protocol (State-dependent block) S2->S3 S4 Data Acquisition (Current vs. Voltage) S3->S4 S5 IC50 Calculation & SAR Analysis S4->S5

Step-by-step workflow for automated patch-clamp electrophysiology screening.

B. Liver Microsomal Stability Assay

To validate the pharmacokinetic improvements of the aliphatic scaffold, metabolic stability must be rigorously quantified.

  • Pre-incubation: Test compounds (1 µM) are incubated with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes without NADPH.

    • Causality: This step establishes a thermal and chemical stability baseline. If the compound degrades here, it is chemically unstable. Surviving this step ensures that subsequent depletion is strictly enzyme-mediated.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligatory electron donor for Cytochrome P450 enzymes. Its precise addition acts as the synchronized trigger for oxidative metabolism across all wells.

  • Quenching and Analysis: Aliquots are removed at 0, 15, 30, and 60 minutes and immediately quenched with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The organic solvent instantly denatures and precipitates microsomal proteins, halting the enzymatic reaction at exact time points while simultaneously extracting the remaining compound for accurate LC-MS/MS quantification.

References

  • Akopian, A. N., et al. (1999). The tetrodotoxin-resistant sodium channel SNS has a specialized function in pain pathways. Nature Neuroscience, 2(6), 541-548. Source: 2

  • Catterall, W. A. (2001). A highly conserved voltage-sensing algorithm for voltage-gated ion channels. Nature, 409, 988-990. Source: 1

  • Clare, J. J., et al. (2000). Voltage-gated sodium channels as therapeutic targets. Drug Discovery Today, 5(11), 506-520. Source: 1

  • Goldin, A. L., et al. (2000). Nomenclature of voltage-gated sodium channels. Neuron, 28(2), 365-368. Source: 2

  • US Patent 9,458,178 B2 (2016). Spiro-oxindole compounds and their use as therapeutic agents. Details the synthesis and application of (1,4-dioxan-2-yl)methanesulfonamide derivatives for NaV1.8 inhibition. Source: 2

Sources

Validation

A Comparative Guide to the Determination of Enantiomeric Purity for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

This guide provides a comprehensive comparison of analytical methodologies for evaluating the enantiomeric purity of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. Designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for evaluating the enantiomeric purity of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, protocols, and relative merits of various techniques, ensuring the selection of a fit-for-purpose method for this critical quality attribute.

Introduction: The Stereochemical Challenge

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a chiral molecule featuring a quaternary stereocenter at the C2 position of the 1,4-dioxane ring. As with many pharmacologically active compounds, the three-dimensional arrangement of its atoms can lead to significantly different biological activities between its enantiomers. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of its development and quality control, mandated by regulatory bodies worldwide.[1][2][3]

This guide will explore and compare the gold-standard chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—with an orthogonal spectroscopic approach, Nuclear Magnetic Resonance (NMR), for the robust evaluation of this specific analyte.

Chapter 1: Structural Considerations for Method Selection

The unique structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide dictates the analytical strategy. The molecule possesses a rigid dioxane ring, a quaternary chiral center, and a polar sulfonamide group. The absence of a strong chromophore presents a detection challenge, while the molecule's polarity and potential for hydrogen bonding are key considerations for selecting an appropriate chiral stationary phase (CSP) or chiral solvating agent (CSA).

cluster_S (S)-enantiomer cluster_R (R)-enantiomer S_C2 C* S_O1 O S_C2->S_O1 S_C3 CH₃ S_C2->S_C3 S_C5 CH₂SO₂NH₂ S_C2->S_C5 S_C1 C S_O1->S_C1 S_C4 C S_C1->S_C4 S_O4 O S_C4->S_O4 S_O4->S_C2 R_C2 C* R_O1 O R_C2->R_O1 R_C3 CH₃ R_C2->R_C3 R_C5 CH₂SO₂NH₂ R_C2->R_C5 R_C1 C R_O1->R_C1 R_C4 C R_C1->R_C4 R_O4 O R_C4->R_O4 R_O4->R_C2

Caption: (R) and (S) enantiomers of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

Chapter 2: Chromatographic Approaches: The Gold Standard

Direct separation of enantiomers using chiral stationary phases (CSPs) is the most widely adopted and reliable method for determining enantiomeric purity.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC relies on the differential interaction between the two enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds.[5][6] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[7][8] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, which can be crucial for method development.[7][9]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Begin by screening a set of complementary polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, and ID).

    • Use a generic mobile phase, such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio.[10]

    • For acidic compounds like sulfonamides, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[10][11]

  • Mobile Phase Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.

    • Vary the alcohol content to adjust retention time and resolution. Lower alcohol content generally increases retention and may improve resolution.

    • Evaluate different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can significantly alter selectivity.

  • Parameter Refinement:

    • Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to maximize resolution and efficiency.

    • Detection: Given the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.

  • Validation:

    • Validate the final method according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the minor enantiomer.[3][12]

Chiral Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase.[8] It is often considered a "greener" and faster alternative to HPLC. For chiral separations, the same polysaccharide-based CSPs used in HPLC are highly effective.[13] The unique properties of the supercritical fluid mobile phase can lead to different selectivity and often higher efficiency compared to liquid chromatography.[13][14][15]

Experimental Protocol: Chiral SFC Method Development

  • Column and Co-solvent Screening:

    • Screen the same set of polysaccharide CSPs as in the HPLC workflow.

    • The mobile phase consists of supercritical CO2 and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol.

    • Screen a gradient of co-solvent from 5% to 40% to elute the compound.

  • Optimization of Co-solvent and Additive:

    • Optimize the co-solvent percentage under isocratic conditions to achieve the best resolution.

    • Small amounts of additives (e.g., 0.1% diethylamine for basic compounds or 0.1% TFA for acidic compounds) can dramatically improve peak shape and resolution.

  • System Parameter Optimization:

    • Adjust the Automated Back Pressure Regulator (ABPR) and column temperature. Higher backpressure increases the density of the mobile phase, which can alter retention and selectivity.

  • Validation:

    • Perform method validation as per regulatory guidelines, focusing on the ability to accurately quantify the minor enantiomer at the required specification limit.[1][16]

Caption: General workflow for chiral chromatographic method development.

Chapter 3: Spectroscopic Methods: An Orthogonal Approach

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity without physical separation.[17] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte.[18][19] This diastereomeric interaction results in a slight difference in the chemical environment for the nuclei of each enantiomer, leading to separate, resolvable signals in the NMR spectrum (typically ¹H or ¹³C).[20][21] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: NMR with CSA

  • CSA Selection:

    • Select a suitable CSA. For a molecule with a sulfonamide group, a CSA capable of hydrogen bonding, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), is a promising candidate.[18]

  • Sample Preparation:

    • Accurately weigh a sample of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide (e.g., 5-10 mg) into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a baseline ¹H NMR spectrum.

  • Titration and Spectrum Acquisition:

    • Add the CSA to the NMR tube in stoichiometric amounts (e.g., start with 0.5 equivalents and increase to 2-3 equivalents).

    • Acquire a ¹H NMR spectrum after each addition of the CSA, monitoring for the splitting of a well-resolved proton signal (e.g., the methyl protons or the CH₂ protons adjacent to the sulfonamide).

  • Data Analysis:

    • Once optimal signal separation (enantiodifferentiation) is achieved, carefully integrate the two resolved signals.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

cluster_interaction Analyte-CSA Interaction CSA Chiral Solvating Agent (CSA) R_Analyte (R)-Analyte CSA->R_Analyte forms S_Analyte (S)-Analyte CSA->S_Analyte forms Complex_R Diastereomeric Complex 1 (CSA-R) R_Analyte->Complex_R Complex_S Diastereomeric Complex 2 (CSA-S) S_Analyte->Complex_S NMR_Signal Distinct NMR Signals (Δδ ≠ 0) Complex_R->NMR_Signal Complex_S->NMR_Signal

Caption: Principle of enantiomeric differentiation by a Chiral Solvating Agent in NMR.

Chapter 4: Method Comparison and Selection

The choice of method depends on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and available instrumentation.

Table 1: Comparison of Analytical Methods

ParameterChiral HPLCChiral SFCNMR with CSA
Principle Physical SeparationPhysical SeparationIn-situ Differentiation
Typical LOQ (minor enantiomer) < 0.05%< 0.05%~ 0.5-1%
Analysis Time per Sample 10 - 30 minutes2 - 10 minutes5 - 20 minutes
Method Development Time Moderate to HighModerateLow to Moderate
Solvent Consumption HighLowVery Low
Key Advantage Robust & Widely UsedHigh Speed & "Green"No separation needed
Key Limitation Solvent Cost/DisposalHigher Instrument CostLower Sensitivity
Best Suited For QC, Release TestingHigh-Throughput ScreeningProcess Monitoring, Structural Confirmation

Decision-Making Guide

cluster_decision Method Selection Decision Tree start What is the primary analytical need? q1 Need to quantify trace levels (<0.1%)? start->q1 q2 Is high throughput critical? q1->q2 Yes q3 Is this for at-line process monitoring? q1->q3 No hplc Select Chiral HPLC q2->hplc No sfc Select Chiral SFC q2->sfc Yes q3->hplc No nmr Consider NMR with CSA q3->nmr Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

For the definitive quantification of the enantiomeric purity of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, particularly for quality control and regulatory submission purposes, chiral chromatography (HPLC or SFC) is the recommended approach . These techniques offer superior sensitivity and robustness for detecting and quantifying the minor enantiomer at levels below 0.1%. Chiral SFC provides a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput environments. NMR spectroscopy with a chiral solvating agent serves as an excellent orthogonal technique. While it lacks the sensitivity of chromatographic methods, it is rapid, requires minimal sample preparation, and provides unambiguous structural information, making it highly valuable for reaction monitoring and confirmatory analysis. A comprehensive analytical strategy should leverage the strengths of both chromatographic and spectroscopic methods to ensure the unequivocal stereochemical purity of the target compound.

References

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine Source: Marcel Dekker, Inc. URL: [Link]

  • Title: 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents Source: Analytical Chemistry URL: [Link]

  • Title: Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide Source: ResearchGate URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: Semantic Scholar URL: [Link]

  • Title: Preparation and Chiral Recognition of Polysaccharide-Based Selectors Source: ResearchGate URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: MDPI URL: [Link]

  • Title: Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids Source: IntechOpen URL: [Link]

  • Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance Source: ResearchGate URL: [Link]

  • Title: Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]

  • Title: Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases Source: Springer Protocols URL: [Link]

  • Title: Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases Source: Teledyne ISCO URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

  • Title: Chiral Separation by Supercritical Fluid Chromatography (SFC) Source: ResearchGate URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC URL: [Link]

  • Title: New FDA Guidance on Analytical Methods Provides General Approach, but Few Details Source: Contract Pharma URL: [Link]

  • Title: Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation Source: MDPI URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: AFMPS URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, a compound that, while not extensively characterized in public safety literature, contains structural motifs requiring careful consideration: a 1,4-dioxane ring and a sulfonamide group. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific integrity, ensuring that you are equipped to handle this waste stream with confidence and precision.

The disposal of any novel or specialty chemical necessitates a thorough understanding of its constituent parts and their known hazard profiles. In the absence of a specific Safety Data Sheet (SDS) for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, we must infer its potential hazards from the 1,4-dioxane and sulfonamide functionalities. The 1,4-dioxane component is a known environmental contaminant, resistant to biodegradation, and a suspected human carcinogen.[1][2] The sulfonamide group, common in pharmaceuticals, raises concerns about ecotoxicity and the potential for contributing to antibiotic resistance if not properly neutralized.[3][4] Therefore, the disposal protocol for this compound must be approached with a high degree of caution, prioritizing incineration as the final disposal method to ensure complete destruction.[1][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide with the appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of the compound, especially in solid form or when generating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area and eliminate all potential ignition sources. The spill should be absorbed using a non-combustible, inert material like sand or vermiculite. The absorbed material must then be placed in a sealed, properly labeled container for hazardous waste disposal.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide from the point of generation to its final removal by a certified waste management provider.

1. Waste Segregation and Collection:

  • Dedicated Waste Stream: Establish a dedicated waste container for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen hazardous reactions.[9]

  • Container Selection: Use a designated hazardous waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9][10] The container should be in good condition, with no cracks or signs of deterioration.

2. Containerization and Labeling:

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first piece of waste is added. The label should include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide."

    • The primary hazards: "Irritant," "Potential Carcinogen," "Environmental Hazard."

    • The date of accumulation.

  • Secure Closure: The container must be kept tightly closed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.[11]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Location: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[9][12]

  • Safe Storage Conditions: The SAA must be a well-ventilated, cool, and dry location, away from heat sources, sparks, or open flames.[13]

  • Secondary Containment: It is best practice to store the hazardous waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.[13]

  • Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste (typically up to 55 gallons) and the maximum accumulation time allowed in an SAA.[10][11][14]

4. Arranging for Final Disposal:

  • Professional Disposal: The final disposal of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]

  • Incineration: Due to the persistent nature of the 1,4-dioxane moiety, incineration at a licensed hazardous waste facility is the recommended and most environmentally sound disposal method.[1][5] Landfilling is not a suitable option as it can lead to groundwater contamination.[2][15]

  • Documentation: Maintain meticulous records of the amount of waste generated and the date it was transferred to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[8][12]

Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

DisposalWorkflow start Waste Generation: (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste Stream (Do Not Mix with Other Chemicals) ppe->segregate container Select Compatible Container (e.g., HDPE, Glass with Screw Cap) segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date container->label store Store in Satellite Accumulation Area (SAA) - Well-ventilated, cool, dry - Secondary Containment label->store contact Arrange for Disposal (Contact EHS or Licensed Contractor) store->contact incinerate Final Disposal Method: High-Temperature Incineration contact->incinerate document Maintain Disposal Records incinerate->document

Caption: Disposal workflow for (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.

Quantitative Data Summary
Property1,4-DioxaneMethanesulfonamideRationale for Disposal Protocol
Primary Hazards Flammable liquid, suspected carcinogen, peroxide-former, environmental contaminant[13][16]Skin and eye irritant[17]The combined potential for flammability, carcinogenicity, and irritation necessitates handling as a hazardous waste.
Environmental Fate Persistent in water, poor biodegradability[1][2]Generally more biodegradable, but concerns about antibiotic properties in the environment[3][18]The high persistence of the dioxane ring dictates that incineration is the preferred disposal method to prevent environmental accumulation.
Disposal Method Incineration is the primary recommended method[1]Disposal as chemical waste, often via incineration[6]Incineration is the most effective method for the complete destruction of both the dioxane and sulfonamide components.
Conclusion

The proper disposal of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a critical aspect of responsible laboratory practice. By adhering to the detailed procedures outlined in this guide—from immediate safety precautions and meticulous waste segregation to final disposal via high-temperature incineration—researchers can effectively mitigate the risks to both personnel and the environment. A commitment to these principles not only ensures regulatory compliance but also fosters a culture of safety and sustainability within the scientific community.

References

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management. CSIR-Indian Institute of Petroleum. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to handle and dispose of 1-4 dioxane. Reddit. [Link]

  • Laboratory Waste Management Guidelines. University of Texas at Dallas. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Production to Pollution: 1,4-Dioxane and its Environmental Footprint. Cyclopure. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • 1,4-Dioxane MSDS. Finar Limited. [Link]

  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed. [Link]

  • (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride — Chemical Substance Information. NextSDS. [Link]

  • History of Use and Potential Sources: 1,4-Dioxane. ITRC. [Link]

  • Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation. ACS Publications. [Link]

  • Occurrence and removal of sulfonamides and their acetyl metabolites in a biological aerated filter (BAF) of wastewater treatment plant in Xiamen, South China. PubMed. [Link]

  • (2-methyl-1,4-dioxan-2-yl)methanamine — Chemical Substance Information. NextSDS. [Link]

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